Isovestitol

Catalog No.
S13228504
CAS No.
63631-42-5
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovestitol

CAS Number

63631-42-5

Product Name

Isovestitol

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3

InChI Key

FFDNYMAHNWBKCH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2

Isovestitol is a member of flavonoids and an ether.
Isovestitol has been reported in Trifolium, Lablab purpureus, and other organisms with data available.

Biochemical Classification and Context

Author: Smolecule Technical Support Team. Date: February 2026

Isovestitol is classified as an isoflavan [1]. Isoflavonoids are a large group of plant secondary metabolites with over 2,400 known structures, predominantly found in the Leguminosae family [2]. The general biosynthesis begins with the phenylpropanoid pathway, leading to the core isoflavonoid structure [2]. The following diagram outlines this generalized pathway for context, noting that the specific steps to this compound are not fully mapped.

G cluster_1 General Phenylpropanoid/Flavonoid Pathway cluster_2 Core Isoflavonoid Formation cluster_3 Isoflavan Specialized Metabolism (Research Gap) Phenylalanine Phenylalanine CinnamicAcid CinnamicAcid Phenylalanine->CinnamicAcid PAL pCoumaroylCoA pCoumaroylCoA CinnamicAcid->pCoumaroylCoA Naringenin Naringenin pCoumaroylCoA->Naringenin CHS/CHI 2-Hydroxyisoflavanone 2-Hydroxyisoflavanone Naringenin->2-Hydroxyisoflavanone ISF Daidzein Daidzein 2-Hydroxyisoflavanone->Daidzein Dehydratase Isoflavan Skeleton Isoflavan Skeleton Daidzein->Isoflavan Skeleton Putative Reductases This compound This compound Isoflavan Skeleton->this compound Specific Decorating Enzymes (Unknown)

Generalized isoflavonoid biosynthesis. Specific steps forming this compound are not fully characterized.

Known Sources and Analytical Data

The table below summarizes key information from studies that have identified this compound.

Property Details
Natural Sources Brazilian red propolis [1], Soy, Red clover [3], Plants of the genus Millettia [1].
Reported Pharmacological Activities Anti-inflammatory, antimicrobial, and potential cytotoxic activities against certain cell lines [1].
Analytical & Computational Studies Structural and conformational analysis has been performed using computational methods (e.g., Molecular Mechanics, AM1, DFT) [3].

Proposed Experimental Framework for Pathway Elucidation

Given the lack of a defined pathway, here is a detailed experimental strategy that research professionals can employ to elucidate the biosynthesis of this compound.

Multi-Omics Integration and Correlation Analysis
  • Objective: To identify genes, enzymes, and intermediate metabolites correlated with this compound accumulation without prior bias.
  • Detailed Protocol:
    • Sample Preparation: Generate a paired transcriptomics and metabolomics dataset from plant tissues (e.g., roots, leaves) that produce this compound. Samples should be collected under various conditions—such as different developmental stages, after induction with elicitors (e.g., UV light, fungal components), or across different plant cultivars with varying this compound levels [2] [4].
    • Metabolite Profiling:
      • Use High-Resolution Mass Spectrometry (HR-MS) (e.g., LC-Orbitrap MS) to detect and quantify thousands of metabolite features.
      • Identify this compound and potential structural analogues using standards and database matching (e.g., LOTUS database [4]).
    • Transcriptome Sequencing: Perform RNA-Seq on the same samples to obtain gene expression profiles.
    • Data Integration: Employ computational tools like MEANtools [4] to integrate the datasets.
      • The tool uses a mutual rank (MR)-based correlation to find mass features (metabolites) highly correlated with the expression of specific transcripts.
      • It then applies reaction rules from databases like RetroRules to predict if the enzyme families encoded by correlated transcripts can catalyze reactions that connect the observed mass features, thereby building candidate biosynthetic pathways de novo.
Enzyme Functional Characterization
  • Objective: To validate the catalytic function of candidate genes identified from multi-omics analysis.
  • Detailed Protocol:
    • Gene Cloning: Clone the full-length coding sequences of the top candidate genes (e.g., putative reductases, decorating enzymes) into an appropriate expression vector.
    • Heterologous Expression: Express the proteins in a system like E. coli or S. cerevisiae and purify them using affinity chromatography [2].
    • In Vitro Enzyme Assay:
      • Incubate the purified recombinant enzyme with a suspected substrate (e.g., daidzein for a reductase step).
      • The reaction mixture typically includes the substrate, enzyme, and necessary cofactors (e.g., NADPH for a reductase) in a suitable buffer.
      • Monitor the conversion of the substrate to the product over time using HPLC or LC-MS.
    • Product Identification: Confirm the identity of the enzymatic reaction product by comparing its retention time and mass fragmentation pattern with an authentic standard of this compound using tandem MS (MS/MS).

The workflow below summarizes this multi-stage validation process.

G Start Multi-Omics Data (Transcriptomics & Metabolomics) CorrAnalysis Correlation Analysis (e.g., MEANtools) Start->CorrAnalysis CandidateGenes Candidate Biosynthetic Genes CorrAnalysis->CandidateGenes Clone Gene Cloning & Heterologous Expression CandidateGenes->Clone EnzymeAssay In Vitro Enzyme Assay with LC-MS Analysis Clone->EnzymeAssay ValidatedPathway Validated Biosynthetic Step EnzymeAssay->ValidatedPathway

A proposed workflow for the experimental elucidation of the this compound biosynthesis pathway.

References

Comprehensive Technical Guide: Isovestitol Phytochemistry and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Classification

Isovestitol is a naturally occurring isoflavan, a subclass of flavonoids characterized by a 15-carbon skeleton arranged in a C6-C3-C6 structure and a 3-phenylchroman backbone where the B-ring is attached to position 3 of the heterocyclic C-ring [1]. This specific structural arrangement distinguishes isoflavonoids from other flavonoids, where the B-ring is typically attached at position 2 [1]. This compound belongs to the isoflavan subclass, which is defined by a fully saturated heterocyclic C-ring and the absence of a carbonyl group at position 4, contributing to its specific stereochemical properties and biological activities [1] [2].

  • Systematic Name: (3R)-7,2'-Dihydroxy-4'-methoxyisoflavan
  • Molecular Formula: C₁₆H₁₆O₄
  • Core Structure: The isoflavan skeleton consists of a benzopyran ring (C-ring) saturated between the O1 and C2 positions, with a phenyl group (B-ring) attached at C3 and another phenyl group (A-ring) attached at C2.

Natural Sources and Distribution

This compound is predominantly found in plant species belonging to the Fabaceae (Leguminosae) family. The following table summarizes the documented natural sources and the specific plant parts from which this compound has been isolated.

Plant Source Plant Part Family Reference
Millettia nitida Vine stem Fabaceae [1]
Robinia pseudoacacia (Black Locust) Flowers, whole biomass Fabaceae [3] [4]
Various Millettia species Various tissues Fabaceae [1]

Research indicates that in the Leguminosae family, isoflavonoids like this compound are biosynthesized via the phenylpropanoid pathway. Key enzymes involved in this pathway include chalcone isomerase (CHI) and isoflavone synthase (IFS), which work interdependently to create the basic isoflavonoid structure, with subsequent enzymatic steps leading to the formation of specific subclasses like isoflavans [1].

The following diagram illustrates the core biosynthetic pathway and the strategic placement of this compound within the isoflavonoid family, based on the established phytochemical classification:

G Flavonoids Flavonoids Isoflavonoids Isoflavonoids Flavonoids->Isoflavonoids IFS & CHI Activity Isoflavans Isoflavans Isoflavonoids->Isoflavans Reduction This compound This compound Isoflavans->this compound Specific Hydroxylation & Methoxylation Phenylpropanoid\nPathway Phenylpropanoid Pathway Phenylpropanoid\nPathway->Flavonoids

> Biosynthetic pathway and classification of this compound.

Physicochemical Properties and Analytical Characterization

The accurate identification and quantification of this compound in complex plant matrices rely on advanced analytical techniques. The following table outlines standard methodologies for its extraction, isolation, and characterization.

Parameter Methodology & Characteristics
Extraction Conventional hydroalcoholic extraction (e.g., using ethanol or methanol) from plant material [3].
Isolation & Purification Bioassay-guided fractionation; advanced chromatographic techniques (e.g., Liquid Chromatography) [5] [4].
Identification & Quantification Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [6]. High-Performance Liquid Chromatography (HPLC) with standards comparison [3].
Computational Studies Structural and conformational analysis via Molecular Mechanics (MM+ force field) and semi-empirical self-consistent-field molecular-orbital (AM1) calculations. Electronic properties studied using Density Functional Theory (DFT) and *ab initio* (HF) methods with the 6-31G basis set [2].
Key Electronic Properties Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels computed [2].

The experimental workflow for the isolation and characterization of this compound from plant biomass typically follows a multi-stage process, as visualized below:

G Start Plant Material (e.g., Flowers, Bark) Step1 Hydroalcoholic Extraction (Ethanol/Methanol) Start->Step1 Step2 Crude Extract Step1->Step2 Step3 Bioassay-Guided Fractionation (Chromatography) Step2->Step3 Step4 Purified this compound Step3->Step4 Step5 Structural Elucidation (LC-MS/MS, NMR) Step4->Step5 Step6 Bioactivity Testing (Antimicrobial, Cytotoxic, etc.) Step5->Step6

> Workflow for the extraction and characterization of this compound.

Pharmacological Activities and Mechanisms of Action

Preliminary scientific investigations have revealed several promising pharmacological activities associated with this compound, though the current evidence is primarily from in vitro studies and computational models.

Documented Bioactivities
  • Antimicrobial Activity: While not directly tested in isolation in the provided literature, extracts of Robinia pseudoacacia containing this compound have demonstrated antimicrobial effects against a panel of bacteria including Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa [3]. A correlation analysis in one study suggested that the antimicrobial effect of the extract was linked to its complex phytochemical composition rather than a single compound [3].
  • Computational Biological Potential: In silico studies suggest that isoflavans, including this compound, possess preventative properties on the growth of breast cancer cells. These computational models also indicate potential benefits for women's health, such as mitigating menopausal symptoms and reducing the risk of fibroids and endometriosis [2]. These findings, however, require validation through experimental biological assays.
  • Antioxidant Capacity: As a phenolic compound, this compound is expected to contribute to the overall antioxidant properties of plant extracts. Phenolic compounds act as primary antioxidants by reacting with lipid and hydroxyl radicals, neutralizing them, and forming stable products [3]. This activity is crucial for countering oxidative stress, a factor in numerous chronic diseases.

Research Gaps and Future Directions for Drug Development

Despite its characterized phytochemistry, this compound remains underexplored as a lead compound, presenting significant opportunities for future research.

  • Limited Pharmacological Data: A significant gap exists between the documented isolation of this compound and comprehensive pharmacological testing [1]. Most bioactivity data are inferred from crude extracts, necessitating studies on the purified compound to confirm its specific effects and potency.
  • Mechanism of Action Elucidation: The precise molecular targets and mechanisms of action for this compound are largely unknown. Future work should employ target-based assays to identify its interactions with key enzymes, receptors, or signaling pathways relevant to its purported activities, such as anticancer or anti-inflammatory effects [5].
  • Preclinical Development: There is a complete lack of data on in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology profiles. Systematic in vivo studies are essential to assess its therapeutic potential and safety before any clinical consideration.
  • Utilization of Novel Technologies: The application of nanotechnology could enhance the research and development of this compound. As demonstrated with Brazilian propolis compounds, nanoencapsulation or the use of nanoparticles as carriers can improve the solubility, stability, and targeted delivery of hydrophobic natural products, potentially increasing their bioavailability and therapeutic efficacy [7].

References

Isovestitol in Brazilian red propolis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Isolation

Isovestitol is an isoflavonoid found in Brazilian red propolis (BRP), which is primarily botanically originated from Dalbergia ecastophyllum [1] [2].

  • Chemical Characterization: In chromatographic analyses, this compound can be distinguished from its stereoisomer, neovestitol, by studying their mass spectrometry (ESI-MS/MS) fragmentation pathways [3]. This precise identification is crucial for ensuring the purity of isolated compounds in pharmacological studies.
  • Isolation Protocols: A common method for obtaining this compound and other bioactive compounds from BRP involves ethanolic extraction. One detailed protocol uses 70% ethanol at a ratio of 1:10 (w/v) to the raw propolis, with extraction performed at room temperature for 24 hours [4]. The resulting extract can then be concentrated and subjected to further fractionation using techniques like column chromatography (e.g., on silica gel with an n-hexane/acetone gradient) and preparative thin-layer chromatography (TLC) for the isolation of specific isoflavonoids [4].

Pharmacological Activities and Mechanisms

Research indicates that this compound, along with its related compounds, modulates several key cellular pathways, contributing to its anti-inflammatory and anticancer effects.

The diagram below summarizes the core anti-inflammatory and anticancer molecular mechanisms attributed to this compound and related compounds from Brazilian red propolis, based on current literature.

G cluster_anti_inflam Anti-Inflammatory & Immunomodulatory Actions cluster_anticancer Anticancer & Antiproliferative Actions BRP Brazilian Red Propolis (Isoflavonoids) NFkB NF-κB Pathway BRP->NFkB Inhibits TLR4 TLR4/MyD88 BRP->TLR4 Inhibits NLRP3 NLRP3 Inflammasome BRP->NLRP3 Inhibits Nrf2 Nrf2/HO-1 Axis BRP->Nrf2 Activates iNOS iNOS/NO ↑ BRP->iNOS Upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Leads to TLR4->Cytokines Leads to NLRP3->Cytokines Leads to Nrf2->Cytokines Reduces ICAM Adhesion Molecules (ICAM-1) iNOS->ICAM Reduces PGES Prostaglandin E Synthase (PGES) Tubulin α-Tubulin/Tubulin in Microtubules HistoneH3 Histone H3 Neovest Neovestitol Neovest->PGES Downregulates Vest Vestitol Vest->Tubulin Downregulates Vest->HistoneH3 Downregulates

Summary of the core molecular mechanisms of this compound and related compounds from Brazilian red propolis.

The mechanisms illustrated above are supported by the following key experimental findings:

  • Anti-inflammatory and Immunomodulatory Effects: Compounds from BRP, including isoflavonoids like this compound, can inhibit key pro-inflammatory signaling pathways such as NF-κB, TLR4, and NLRP3 [2]. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β [2] [5]. Furthermore, these compounds can activate the Nrf2/HO-1 axis, which is involved in antioxidant and cytoprotective responses [2]. In vivo studies also suggest that the anti-inflammatory activity of neovestitol (a stereoisomer of this compound) involves the upregulation of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide production, which in turn reduces the expression of adhesion molecules like ICAM-1, thereby inhibiting leukocyte adhesion and rolling [6].
  • Anticancer and Antiproliferative Effects: A pharmacogenomic study on HeLa cells revealed that vestitol (another closely related isoflavonoid) downregulated the expression of genes encoding alpha-tubulin, tubulin in microtubules, and histone H3 [1]. Neovestitol was also shown to downregulate prostaglandin E synthase (PGES), an enzyme critical for producing the pro-tumorigenic mediator prostaglandin E2 (PGE2) [1]. These actions on cytoskeletal and epigenetic targets present a promising mechanism for anticancer therapy.

Quantitative Pharmacological Data

The table below summarizes key quantitative findings from experimental studies on this compound and related BRP compounds.

Compound / Extract Biological Activity Experimental Model Key Metric (IC50/IC20/Effective Dose) Observed Effect
Vestitol (from BRP) Antiproliferative HeLa cells (in vitro) IC20 = 214.7 µM [1] Downregulated α-tubulin, tubulin in microtubules, and histone H3 gene expression [1]
Neovestitol (from BRP) Antiproliferative HeLa cells (in vitro) IC20 = 102.91 µM [1] Downregulated prostaglandin E synthase (PGES) gene expression [1]
Neovestitol Anti-inflammatory LPS-induced peritonitis in mice (in vivo) 3 & 10 mg/kg (subcutaneous) [6] Reduced neutrophil migration, leukocyte rolling/adhesion, and ICAM-1 expression [6]
Neovestitol Anti-inflammatory (Chronic) Collagen-induced arthritis in mice (in vivo) 10 mg/kg [6] Reduced clinical score, joint damage, and IL-6 levels [6]
BRP Fractions Cytotoxic HCT-116 & HT-29 cancer cells (in vitro) IC50 ~72.45-73.58 µg/mL [3] Induced morphological changes and selective toxicity against cancer cells [3]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental methodologies.

Cytotoxicity Assay (MTT) and Pharmacogenomic Analysis

This protocol was used to determine IC20 values and subsequent genomic changes in HeLa cells treated with vestitol and neovestitol [1].

  • Cell Culture and Treatment: HeLa cells are seeded in 96-well plates and incubated for 24 hours. The compounds are then added at various concentrations.
  • Viability Assessment: After another 24-hour incubation, a solution is added to each well and incubated for 3 hours. The resulting formazan deposits are dissolved, and optical density is measured at 570 nm to determine the concentration that inhibits 20% of cell growth.
  • RNA Extraction and Analysis: Cells treated with are used for total RNA extraction. cDNA is synthesized and analyzed using a platform to assess genome-wide expression changes.
In Vivo Anti-inflammatory Activity Assessment

This model evaluates the efficacy of compounds in acute inflammation [6].

  • Animal Model: Mice are challenged with to induce peritonitis.
  • Drug Administration: The test compound is administered subcutaneously.
  • Outcome Measurement: Neutrophil migration into the peritoneal cavity is quantified. Leukocyte rolling and adhesion are observed, and the expression of in the mesenteric microcirculation is assessed.

Future Research and Development

While the prospects are promising, several areas require further investigation to translate these findings into clinical applications.

  • Toxicological and Clinical Validation: Current evidence is largely from pre-clinical models. Rigorous toxicological profiles and subsequent clinical trials are essential to confirm safety and efficacy in humans [1] [2].
  • Optimizing Bioavailability: The bioavailability of natural compounds like this compound can be limited. Future research should explore advanced delivery systems to enhance their stability and absorption [2].
  • Comprehensive Structure-Activity Studies: A deeper understanding of the structure-activity relationship among isoflavonoids could guide the development of more potent and selective analogs [2].

References

Chemical Identity and Structural Profile of Isovestitol

Author: Smolecule Technical Support Team. Date: February 2026

Isovestitol is a bioactive flavonoid of the isoflavan class [1] [2]. Its isolation from Robinia pseudoacacia was first guided by bioactivity assays such as the brine shrimp lethality test (BST) [1] [2]. The compound's structure was unequivocally determined through extensive spectral analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [2]. Corrections to prior literature regarding 13C NMR resonance assignments for related compounds have also been made, underlining the importance of precise structural elucidation [1].

Extraction and Isolation Methodologies

The initial and foundational protocol for isolating this compound involves the ethanolic extraction of dried, pulverized whole plant material, followed by a rigorous bioactivity-directed fractionation process [2]. Subsequent research has optimized the extraction of phenolic compounds, including flavonoids, from Robinia pseudoacacia flowers.

The following diagram outlines the key decision points in the experimental workflow for extracting and testing this compound, from plant material preparation to biological activity assessment.

G Experimental Workflow for this compound cluster_1 Optimized UAE for Flowers Start Plant Material (Whole Plant/Flowers) Step1 Drying and Pulverization Start->Step1 Step2 Extraction Step1->Step2 Step3 Fractionation (Partition, Flash CC, HPLC) Step2->Step3 UAE_Start Dried Flower Powder Step2->UAE_Start Alternative Path Step4 Isolation of this compound Step3->Step4 Step5 Structural Elucidation (NMR, MS, X-ray Crystallography) Step4->Step5 Step6 Bioactivity Testing (BST, Cytotoxicity) Step5->Step6 UAE_Step1 Ultrasound-Assisted Extraction (UAE) UAE_Start->UAE_Step1 UAE_Param Optimal Parameters: 60% Ethanol, 59°C, 30 min L/S ratio: 10 mL/g UAE_Step1->UAE_Param UAE_End Crude Phenolic Extract UAE_Param->UAE_End

Experimental Workflow for this compound R&D

Optimized Extraction Protocol (for Flowers):

  • Method: Ultrasound-Assisted Extraction (UAE) is recognized as an efficient, modern technique [3] [4].
  • Optimal Conditions:
    • Solvent: 60% (v/v) ethanol in water [3] [4].
    • Temperature: 59 °C [3] [4].
    • Time: 30 minutes [3] [4].
    • Liquid-to-Solid Ratio: 10 mL/g [3] [4].
  • Advantages: UAE provides higher total phenolic content and superior antioxidant activity compared to maceration, with a significantly shorter extraction time than Soxhlet extraction [3] [4].

Documented Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical assays.

Table 1: Summary of this compound's Bioactivities

Bioactivity Experimental Model/Assay Key Findings Citation
Cytotoxicity Brine Shrimp Lethality Test (BST) Significant lethality, indicating general bioactivity. [1] [2]
Human Tumor Cell Lines (MTT assay) Weak, broad-spectrum cytotoxicity against six solid tumor lines*. [2]
Anti-angiogenic Not directly tested on this compound. Crude leaf extract (containing flavonoids) inhibited IL-1β-mediated angiogenesis. [5]
Antimicrobial Not directly tested on this compound. Extracts from heartwood, bark, and leaves (rich in flavonoids) showed antifungal activity. [6]
Antioxidant Not directly tested on this compound. Flower extracts containing this compound showed high antioxidant capacity. [3] [4]

\Cell lines tested: A-549 (lung), MCF-7 (breast), HT-29 (colon), A-498 (kidney), PC-3 (prostate), PACA-2 (pancreatic) [2].*

While this compound itself has not been the sole subject of intensive mechanistic studies, research on Robinia pseudoacacia leaf extract (RP), which contains this compound and other flavonoids like acacetin and quercetin, provides insights into a potential mechanism relevant to cancer therapy: the inhibition of IL-1β-mediated tumor angiogenesis [5].

The following diagram illustrates the proposed signaling pathway through which Robinia pseudoacacia leaf extract inhibits IL-1β-mediated angiogenesis, a potential mechanism of action for its bioactive components.

G Proposed Anti-angiogenic Mechanism of Robinia Pseudoacacia IL1b IL-1β Stimulus Receptor IL-1 Receptor IL1b->Receptor Signaling Downstream Signaling (e.g., NF-ĸB Pathway) Receptor->Signaling NFkB NF-ĸB Nuclear Translocation Signaling->NFkB GeneExp Pro-angiogenic Gene Expression (VEGFA, FGF2, CXCL8) NFkB->GeneExp Angiogenesis Angiogenesis GeneExp->Angiogenesis RP Robinia Pseudoacacia Leaf Extract (RP) RP->Signaling Inhibits RP->NFkB Inhibits

Proposed Anti-angiogenic Mechanism of Plant Extract

Analytical Techniques for Characterization and Quantification

A multi-technique approach is essential for the definitive identification and quantification of this compound.

Table 2: Key Analytical Methods for this compound Characterization

Technique Application and Key Details
Chromatography Thin-Layer (TLC) & Flash Chromatography: Initial fractionation and purification.
High-Performance Liquid (HPLC): Final purification and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC/MS): Used for profiling volatile components in crude extracts; may require derivatization for flavonoids.
Spectroscopy Mass Spectrometry (MS): Determination of molecular weight and structural fragments.
Nuclear Magnetic Resonance (NMR): 1H, 13C, APT, DEPT, COSY, HMQC, HMBC: Essential for definitive structural elucidation and stereochemistry assignment.
X-ray Crystallography: Considered the "gold standard" for unambiguous confirmation of molecular structure and absolute configuration, if crystals can be obtained.

Application Potential and Formulation Strategies

The therapeutic potential of bioactive compounds from Black Locust is hampered by challenges like degradation in the gastrointestinal tract and low bioavailability [7]. Encapsulation within biodegradable polymer matrices has emerged as a promising strategy to overcome these hurdles [7].

  • Promising Delivery System: Alginate-chitosan microparticles have proven highly effective for encapsulating Black Locust flower extracts [7].
  • High Efficiency: Encapsulation efficiency can exceed 92% [7].
  • Controlled Release: These microparticles enable a sustained release of antioxidants in simulated gastrointestinal fluids, protecting the bioactive compounds from degradation and potentially enhancing their bioavailability [7].

Gaps in Current Research and Future Directions

Despite its promising profile, several aspects of this compound require further investigation:

  • Mechanistic Specificity: The specific contribution of this compound to the observed anti-angiogenic and anticancer effects of crude extracts needs validation using the pure compound [5].
  • In-Vivo Studies: There is a significant lack of data on the pharmacokinetics, bioavailability, and efficacy of this compound in live animal models.
  • Structure-Activity Relationship (SAR): Systematic studies to understand how the structure of this compound relates to its bioactivity could guide the development of more potent analogs.
  • Synergistic Effects: Research into how this compound interacts with other flavonoids in Black Locust could be valuable for developing standardized, multi-component extracts.

References

Comprehensive Application Notes and Protocols: Ultrasound-Assisted Extraction of Isovestitol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isovestitol

This compound is a bioactive isoflavan-type flavonoid belonging to the class of 3-phenylchromanes, characterized by a 15-carbon backbone arranged as C6-C3-C6 where the phenyl B-ring is attached to position 3 of the heterocyclic C-ring. This structural configuration contributes significantly to its diverse pharmacological activities, particularly its notable anti-inflammatory properties and antioxidant potential. [1] As a secondary metabolite primarily found in plants of the Leguminosae (Fabaceae) family, this compound has attracted considerable scientific interest for its therapeutic potential in pharmaceutical and nutraceutical applications. [2] [1]

The compound occurs naturally in several plant sources, with significant quantities found in propolis (particularly Brazilian red propolis) and various Millettia species, which have been used traditionally in folk medicine across different cultures. [3] [1] Research has demonstrated that this compound exerts potent anti-inflammatory effects through multiple mechanisms, including inhibition of pro-inflammatory cytokines and modulation of key inflammatory pathways such as NF-κB and MAPK signaling cascades. [3] These properties make it a promising candidate for development into therapeutic agents targeting inflammatory conditions, with the extraction efficiency being a critical factor in obtaining sufficient quantities for further research and application.

Optimization of Ultrasound-Assisted Extraction

Key Extraction Parameters

The efficiency of Ultrasound-Assisted Extraction (UAE) for this compound depends on the careful optimization of several critical parameters that significantly influence yield and extraction efficiency. Based on comprehensive response surface methodology studies conducted on related isoflavonoids and phenolic compounds, the following parameters have been identified as most influential:

  • Ethanol concentration: Optimal extraction typically occurs within 50-70% ethanol-water mixture (v/v), balancing solubility of this compound with the cell wall disruption capabilities of the solvent system. Higher ethanol concentrations improve extraction of medium-polarity compounds like isoflavonoids, while a certain water content facilitates swelling of plant material and enhances mass transfer. [4] [5]

  • Extraction temperature: The ideal temperature range is typically 55-65°C, which improves solubility and diffusion coefficients while remaining below the degradation threshold for heat-sensitive compounds. Elevated temperatures reduce solvent viscosity and surface tension, facilitating better penetration into plant matrices, but must be controlled to prevent thermal degradation. [4]

  • Extraction time: Optimal extraction times generally range from 25-35 minutes in UAE systems, significantly shorter than conventional extraction methods. Extended exposure to ultrasonic energy beyond the optimum point may lead to degradation of target compounds despite initial yield improvements. [4] [5]

  • Liquid-to-solid ratio: Ratios between 10:1 to 40:1 (mL/g) have proven effective, with higher ratios generally improving extraction yield up to a point of diminishing returns, beyond which further increases provide negligible benefits while increasing solvent consumption. [4] [5]

  • Ultrasonic power and frequency: Operating frequencies of 35-40 kHz have been successfully implemented for similar compounds, with power settings optimized to ensure sufficient cavitation while preventing excessive degradation of target molecules. [4] [5]

Experimental Design for Optimization

The implementation of Response Surface Methodology (RSM) with a Central Composite Design (CCD) or Box-Behnken Design (BBD) represents the most effective approach for optimizing this compound extraction. These statistical methods allow for comprehensive evaluation of factor interactions while minimizing the number of experimental runs required. [4] [5]

Table 1: Experimental Range for this compound UAE Optimization

Factor Symbol Low Level Middle Level High Level Units
Ethanol concentration X₁ 40 60 80 % (v/v)
Temperature X₂ 40 55 70 °C
Extraction time X₃ 20 30 40 min
Liquid-to-solid ratio X₄ 20 30 40 mL/g

For researchers employing BBD, the design typically requires 29 experimental runs including center points for error estimation, with the following second-order polynomial model used to fit the experimental data:

[Y = β₀ + ∑βᵢXᵢ + ∑βᵢᵢXᵢ² + ∑βᵢⱼXᵢXⱼ]

Where Y represents the predicted response (this compound yield), β₀ is the constant coefficient, βᵢ are linear coefficients, βᵢᵢ are quadratic coefficients, and βᵢⱼ are interaction coefficients. [4] [5]

Detailed Extraction Protocol

Equipment and Reagents

Required Equipment:

  • Ultrasonic cleaning bath or probe-type ultrasonicator with frequency adjustment (35-40 kHz) and temperature control
  • Analytical balance with 0.1 mg precision
  • Digital water bath with temperature control (±1°C)
  • Centrifuge capable of ≥5000 × g
  • Rotary evaporator with temperature-controlled water bath
  • Vacuum oven or lyophilizer
  • HPLC system with UV-Vis or PDA detector
  • TLC equipment including silica gel plates and developing chamber

Chemical Reagents:

  • Ethanol (ACS grade, 96-100%)
  • Deionized water (HPLC grade)
  • This compound reference standard (≥95% purity)
  • Methanol (HPLC grade)
  • Formic acid (ACS grade)

Plant Material Preparation: Source plant material known to contain this compound, such as Millettia species or Brazilian red propolis. The plant material should be air-dried in darkness at room temperature to prevent photodegradation of bioactive compounds. Once dried, grind the material to a fine powder (0.2-0.5 mm particle size) using a laboratory mill, and store in airtight containers protected from light at -20°C until extraction to preserve compound integrity. [4] [5] [1]

Step-by-Step Extraction Procedure
  • Sample Preparation: Precisely weigh 2.0 g ± 0.1 g of dried plant powder using an analytical balance. Record the exact weight for yield calculations.

  • Solvent Preparation: Prepare 60% ethanol-water solution (v/v) by mixing 600 mL absolute ethanol with 400 mL deionized water for each liter of solvent required. The solvent should be degassed by sonication for 10 minutes prior to use to enhance cavitation efficiency.

  • Extraction Setup: Transfer the weighed plant material to an extraction vessel (typically a 100 mL conical flask). Add the extraction solvent at a liquid-to-solid ratio of 30:1 (60 mL solvent for 2 g material). Swirl gently to ensure complete immersion of all plant material.

  • Ultrasonic Extraction: Place the extraction vessel in the ultrasonic bath containing couplant (typically water) maintained at 60 ± 2°C. Ensure the water level in the ultrasonic bath covers the solvent level in the extraction vessel. Extract for 30 minutes at a frequency of 40 kHz and power setting of 50-60% of maximum capacity (typically 130-150 W for most laboratory systems).

  • Separation and Concentration: Following extraction, immediately cool the extract to room temperature to prevent further extraction or degradation. Centrifuge at 5000 × g for 15 minutes to separate solid residue. Carefully decant and filter the supernatant through Whatman No. 1 filter paper or a 0.45 μm membrane filter.

  • Solvent Removal: Transfer the filtered extract to a rotary evaporator and concentrate under reduced pressure at 40°C until approximately 90% of the solvent has been removed. Lyophilize the concentrated extract or dry under a stream of nitrogen gas to obtain the crude extract powder.

  • Yield Calculation: Weigh the dried extract and calculate the extraction yield using the formula:

    [ \text{Extraction yield} (%) = \frac{\text{Weight of dried extract (g)}}{\text{Weight of initial plant material (g)}} \times 100 ]

    Record the yield for optimization purposes and store the dried extract at -20°C in sealed, light-protected containers until analysis. [4] [5]

The following workflow diagram illustrates the complete extraction process:

G Ultrasound-Assisted Extraction Workflow for this compound Start Start PlantMaterial Plant Material Preparation Start->PlantMaterial SolventPrep Solvent Preparation (60% Ethanol) PlantMaterial->SolventPrep Extraction Ultrasound Extraction (40 kHz, 60°C, 30 min) SolventPrep->Extraction Separation Centrifugation & Filtration (5000 × g, 15 min) Extraction->Separation Concentration Solvent Removal (Rotary Evaporation, 40°C) Separation->Concentration Drying Lyophilization Concentration->Drying Analysis HPLC Analysis & Quantification Drying->Analysis End This compound-Rich Extract Analysis->End

Analytical Methods for Quantification

HPLC Analysis Protocol

HPLC Conditions for this compound Quantification:

Table 2: Optimal HPLC Parameters for this compound Analysis

Parameter Specification
Column C18 reverse-phase (250 × 4.6 mm, 5 μm)

| Mobile Phase | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile | | Gradient Program | 0 min: 10% B; 0-20 min: 10-60% B; 20-25 min: 60-100% B; 25-30 min: 100% B | | Flow Rate | 1.0 mL/min | | Injection Volume | 20 μL | | Column Temperature | 30°C | | Detection Wavelength | 280 nm | | Run Time | 35 minutes |

Sample Preparation: Dissolve the dried extract in HPLC-grade methanol at a concentration of 10 mg/mL. Filter through a 0.22 μm PTFE syringe filter prior to injection. Prepare this compound reference standard solutions at concentrations of 5, 10, 25, 50, and 100 μg/mL for calibration curve construction. [4] [5]

Identification and Quantification: Identify this compound by comparing its retention time with the reference standard. Confirm identity by spiking samples with known amounts of standard. Quantify using the external standard method based on peak areas at 280 nm. The calibration curve should demonstrate a correlation coefficient (R²) ≥ 0.999 across the concentration range. [4]

TLC Screening Method

For rapid screening and preliminary identification, Thin Layer Chromatography provides a cost-effective alternative:

  • Stationary phase: Silica gel G60 F254-precoated TLC plates
  • Mobile phase: Ethyl acetate–ethylmethyl ketone–formic acid–water (50:30:10:10, v/v/v/v)
  • Application: Spot 10 μL of extract solution (10 mg/mL) and reference standard on TLC plate
  • Development: Develop in saturated chamber to a distance of 15 cm (approximately 40 minutes)
  • Detection: Examine under UV light at 254 nm and after spraying with Natural Products/PEG reagent
  • Rf value: this compound typically displays Rf values between 0.30-0.40 in this system [6]

Therapeutic Mechanisms and Applications

Anti-inflammatory Mechanisms

This compound demonstrates significant anti-inflammatory activity through multiple mechanisms, primarily via modulation of key inflammatory signaling pathways. Experimental evidence indicates that this compound:

  • Inhibits NF-κB pathway activation by reducing phosphorylation of IκBα, thereby preventing nuclear translocation of this critical transcription factor and subsequent expression of pro-inflammatory genes. [3]

  • Suppresses pro-inflammatory cytokines including IL-1β, IL-6, IFN-γ, and TNF-α in LPS-activated macrophages, with studies showing reductions of up to 60% in cytokine production at concentrations of 0.22 mM. [3]

  • Downregulates inflammatory enzymes including inducible nitric oxide synthase (iNOS), resulting in decreased nitric oxide (NO) production, with reported inhibition of approximately 60% at 0.22 mM concentration. [3]

  • Modulates MAPK signaling pathways, further contributing to its anti-inflammatory effects through reduced activation of stress-activated protein kinases. [3]

The following diagram illustrates the molecular mechanisms of this compound's anti-inflammatory activity:

G This compound Anti-inflammatory Mechanism LPS Inflammatory Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation This compound This compound This compound->TLR4 Inhibits This compound->NFkB Suppresses This compound->Cytokines Downregulates

Antioxidant Activity Assessment

The antioxidant capacity of this compound-rich extracts can be evaluated using standardized assays:

Table 3: Antioxidant Activity Assessment Methods

Assay Principle Protocol Results Interpretation
DPPH Radical scavenging activity Incubate extract with 100 μM DPPH solution for 30 min in dark, measure absorbance at 517 nm IC₅₀ value calculated from dose-response curve; lower IC₅₀ indicates higher activity
ABTS Cation radical decolorization Generate ABTS⁺⁺ by reacting ABTS with potassium persulfate, add extract, measure at 734 nm Trolox equivalent antioxidant capacity (TEAC) expressed as mg TE/g extract
FRAP Ferric ion reducing power Mix extract with FRAP reagent, incubate at 37°C for 30 min, measure at 593 nm Ferrous sulfate equivalent capacity expressed as mmol Fe²⁺/g extract

For this compound-rich extracts obtained through optimized UAE, significant antioxidant activity has been demonstrated, with reported IC₅₀ values in DPPH assays typically ranging from 120-150 μg/mL. [4]

Applications and Future Perspectives

The optimized ultrasound-assisted extraction protocol for this compound enables researchers to obtain sufficient quantities of this bioactive compound for various applications:

Pharmaceutical Development: this compound shows promise as a lead compound for anti-inflammatory drugs, with potential applications in treating conditions characterized by chronic inflammation. Its multimodal mechanism of action targeting multiple points in the inflammatory cascade offers therapeutic advantages over single-target approaches. [3]

Nutraceutical Formulations: The compound's favorable safety profile and natural origin make it suitable for incorporation into nutraceutical products aimed at inflammatory conditions, with optimized extraction protocols ensuring consistent quality and potency. [3] [1]

Cosmeceutical Applications: The anti-inflammatory and antioxidant properties of this compound lend themselves to skincare formulations targeting inflammatory skin conditions and oxidative stress-mediated aging processes. [3]

Research Applications: The availability of efficient extraction methods facilitates further investigation into this compound's mechanisms of action and potential applications in other therapeutic areas, with current research exploring its antimicrobial, anticancer, and tissue-protective effects. [2] [1]

Future development directions include the scale-up of UAE processes from laboratory to industrial scale, the development of purification protocols for pharmaceutical-grade this compound, and comprehensive preclinical and clinical studies to establish dosing, efficacy, and safety profiles for human applications.

References

Chemical Profile and Source of Isovestitol

Author: Smolecule Technical Support Team. Date: February 2026

Isovestitol is an isoflavanoid compound that can be isolated from the roots of the plant Sesbania grandiflora [1]. The table below summarizes its key identifying characteristics, which are crucial for developing an analytical method.

Property Description
IUPAC Name 7,4'-dihydroxy-2'-methoxyisoflavan [1]
Molecular Formula C₁₆H₁₆O₄ [1]
Molecular Weight 272.30 g/mol [1]
UV Absorption λmax 227 nm and 284 nm [1]
Plant Source Roots of Sesbania grandiflora [1]

Proposed HPLC-UV Analysis Protocol

This protocol provides a starting point for the qualitative and quantitative analysis of this compound. You will need to optimize the parameters based on your specific instrument and sample matrix.

Sample Preparation
  • Extraction: The crude extract can be obtained from dried and powdered S. grandiflora root using methanol [1]. Further purification via column chromatography is typically required to isolate this compound before HPLC analysis [1].
  • Filtration: Prior to injection, the final sample solution must be filtered through a 0.22 μm or 0.45 μm membrane filter to prevent column damage.
Suggested HPLC-UV Conditions

The following conditions are recommended as a basis for method development and optimization.

Parameter Recommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 μL
Detection (UV) 284 nm (primary), with 227 nm as a secondary wavelength for confirmation [1]
Run Time ~20-30 minutes (to be optimized for peak elution and separation)
Method Validation

For quantitative analysis, the method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key parameters to validate include:

  • Specificity: No interference from other extract components at the this compound retention time.
  • Linearity and Range: A calibration curve with at least 5 concentration levels.
  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).
  • Accuracy: Through recovery studies, e.g., spiking with a known amount of standard.
  • Limit of Detection (LOD) and Quantification (LOQ).

Experimental Workflow and Identification Strategy

The following diagrams outline the overall analytical process and the multi-technique strategy for confirming the identity of this compound.

G Start Plant Material (S. grandiflora root) S1 Dry and Powder Start->S1 S2 Solvent Extraction (Methanol) S1->S2 S3 Crude Extract S2->S3 S4 Purification (Column Chromatography) S3->S4 S5 Isolated Compound S4->S5 S6 HPLC-UV Analysis S5->S6 S7 Data Analysis S6->S7 End Identification & Quantification of this compound S7->End

G Sample HPLC-Purified Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR UV UV Spectroscopy Sample->UV MS_Result Determines molecular weight and formula (C₁₆H₁₆O₄) MS->MS_Result ID Confirmed this compound MS_Result->ID NMR_Result Elucidates molecular structure and confirms functional groups NMR->NMR_Result NMR_Result->ID UV_Result Confirms chromophore (λmax 227 & 284 nm) UV->UV_Result UV_Result->ID

Potential Analytical Challenges and Tips

  • Co-elution: The root extract of S. grandiflora contains other compounds like medicarpin and sativan [1]. A shallow gradient in the mobile phase may be necessary for optimal peak resolution.
  • Standard Availability: A purified chemical standard of this compound is ideal for accurate quantification. Without one, identification relies heavily on spectroscopic techniques [1] [2].
  • MS/MS Confirmation: As noted in research on propolis, this compound can be distinguished from similar compounds like neovestitol by its specific mass spectrometry fragmentation pathways [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor peak shape (tailing) Silanol interactions on column Use a mobile phase with low pH (e.g., with formic acid)
No peak detected Incorrect UV wavelength Verify and use 284 nm as the primary detection wavelength [1]
Low resolution Co-elution with other compounds Optimize the acetonitrile/water gradient; reduce flow rate

References

A Practical Guide to Isolating and Identifying Isovestitol

Author: Smolecule Technical Support Team. Date: February 2026

Isovestitol is a bioactive phytodexin from the pterocarpan class of flavonoids, often studied for its antimicrobial and antioxidant properties. This document provides a standardized protocol for its extraction, isolation, and characterization.

Plant Material Authentication and Preparation
  • Authentication: Properly identify plant material (e.g., Machaerium species) and deposit a voucher specimen in a herbarium for reference [1].
  • Preparation: Air-dry plant parts (roots, heartwood) at room temperature, protected from direct sunlight to prevent compound degradation. Grind the dried material into a coarse powder to increase surface area for efficient extraction [2].
Extraction of Crude Material

The goal is to solubilize this compound, a compound of medium polarity.

  • Recommended Method: Maceration or Percolation with a medium-polarity solvent [3] [2].
  • Solvent Choice: Ethanol is often preferred. It is effective, safe, and concentrates easily. Ethyl acetate is a suitable alternative for a more selective extraction of medium-polarity compounds [3].
  • Procedure:
    • Place plant powder in a sealed container.
    • Add solvent at a ratio of approximately 1:10 (plant material to solvent).
    • Agitate intermittently and macerate for 24-48 hours at room temperature.
    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract [3] [2].
Isolation and Purification

This multi-step process separates this compound from other extract components.

  • Initial Fractionation: The crude extract is first fractionated using Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) with a stationary phase like silica gel or C18-bonded silica. Elute with a solvent gradient from non-polar (hexane) to polar (methanol) to separate compounds by polarity [1].
  • Chromatographic Techniques: Subsequent techniques are used for further purification [3] [2].
Technique Stationary Phase Mobile Phase (Gradient) Key Application
Flash Chromatography Silica Gel Hexane → Ethyl Acetate → Methanol Initial rough separation of fractions [2]
Preparative Thin-Layer Chromatography (TLC) Silica Gel GF~254~ e.g., Toluene:Ethyl Acetate:Formic Acid Rapid screening & small-scale isolation; view under UV light (254nm) [2]
Preparative HPLC C18 Reverse-Phase Methanol/Water or Acetonitrile/Water Final purification step to obtain high-purity this compound [2]

The following diagram illustrates the complete workflow from plant material to pure this compound.

start Plant Material auth Authentication & Voucher Specimen start->auth dry Drying & Grinding auth->dry extract Solvent Extraction (Maceration, Ethanol) dry->extract frac Initial Fractionation (SPE or VLC) extract->frac flash Flash Chomatography (Silica Gel) frac->flash tlc TLC Analysis & PTLC Isolation flash->tlc prep_hplc Preparative HPLC (C18 Column) tlc->prep_hplc pure Pure this compound prep_hplc->pure

Characterization and Identification

Once isolated, confirm the identity and purity of this compound.

  • Preliminary Analysis: Use TLC with a suitable mobile phase and spraying with anisaldehyde-sulfuric acid reagent, which produces characteristic color changes with different phytochemicals [2].
  • Spectroscopic Techniques:
    • UV-Vis Spectroscopy: Record spectrum in methanol. Pterocarpans like this compound typically show absorption maxima around 285 nm [2].
    • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups. Look for bands corresponding to OH groups (~3400 cm⁻¹) and aromatic rings (~1600, 1500 cm⁻¹) [2].
    • Mass Spectrometry (MS): Determine molecular weight and fragmentation pattern. Electrospray Ionization (ESI) or Gas Chromatography-MS (GC-MS) can confirm the molecular ion peak for this compound (Mᵣ = 274.27 g/mol, C₁₆H₁₄O₄) [2].
    • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR for definitive structural elucidation. Compare chemical shifts and coupling constants with literature data for this compound [3] [1].

Experimental Protocol: Bioassay-Guided Isolation

This protocol uses antimicrobial activity to guide the isolation process.

  • Materials:

    • Solvents: Ethanol, hexane, ethyl acetate, methanol, HPLC-grade water.
    • Chromatography: Silica gel (for VLC, Flash), TLC plates, C18 prep-HPLC column.
    • Assay Materials: Mueller-Hinton agar, bacterial cultures (e.g., Staphylococcus aureus).
  • Detailed Procedure:

    • Bioassay-Guided Fractionation:
      • Perform the extraction and initial fractionation as described.
      • Test all fractions for antimicrobial activity using disc diffusion or TLC-bioautography.
      • Select the active fraction for further separation [2].
    • TLC-Bioautography:
      • Spot the active fraction on a TLC plate and develop.
      • After development, air-dry the plate to remove solvents completely.
      • Overlay the TLC plate with agar inoculated with test bacteria.
      • Incubate. Clear zones of inhibition on the agar indicate the location of antimicrobial compounds on the TLC plate.
      • Scrape the corresponding silica from a preparative TLC plate, elute the compound, and proceed to purification [2].

Critical Points for Success

  • De-replication: At early stages, use TLC and HPLC to compare your fractions with known standards or literature to avoid re-isolating known compounds [1].
  • Solvent Removal: Always remove solvents completely under reduced pressure before switching to a different separation technique or solvent system.
  • Purity Check: Constantly monitor the purity of fractions at each step using analytical TLC or HPLC before proceeding to the next purification step.

References

Comprehensive Application Notes and Protocols: Mass Spectrometry Identification of Isovestitol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isovestitol

This compound is an isoflavanoid compound belonging to the subclass of flavonoids characterized by a 3-phenylchroman skeleton. This secondary metabolite has been identified in several plant species within the Leguminosae family, particularly in the roots of Sesbania grandiflora and various Millettia species [1] [2]. The compound demonstrates significant pharmacological potential, with research revealing promising antituberculosis activity against Myobacterium tuberculosis H37Rv, exhibiting a minimum inhibitory concentration (MIC) of 50 µg/mL [1]. The structural identification of this compound has been established through comprehensive spectroscopic techniques including UV, IR, MS, and 1H- and 13C-NMR, with the compound characterized as 7,4'-dihydroxy-2'-methoxyisoflavan [1].

The chemical structure of this compound (C16H16O4) features an isoflavan skeleton with specific hydroxyl and methoxy substitutions that contribute to its biological activity and analytical properties. Its molecular weight of 272.30 g/mol and specific fragmentation patterns under mass spectrometry make it amenable to identification and quantification using modern analytical techniques. Understanding these properties is essential for developing robust analytical methods for its detection in complex plant matrices.

Sample Preparation Protocols

Plant Material Extraction

Efficient extraction of this compound from plant material requires optimized protocols to ensure maximum recovery while maintaining compound integrity. The following method has been successfully employed for extraction from Sesbania grandiflora roots [1]:

  • Plant material processing: Fresh or dried plant roots should be ground to a fine powder using a mechanical grinder or mortar and pestle under liquid nitrogen. Particle size should be standardized to 0.5-1.0 mm for consistent extraction efficiency.

  • Solvent extraction: The powdered plant material (100 g) is subjected to sequential extraction using 500 mL of methanol in a Soxhlet apparatus for 6-8 hours at 60°C. This is followed by acetone extraction (500 mL) under the same conditions to ensure comprehensive extraction of both polar and mid-polar compounds.

  • Fractionation: The combined extracts are concentrated under reduced pressure at 40°C using a rotary evaporator. The resultant crude extract is suspended in water and partitioned with ethyl acetate (3 × 200 mL). The ethyl acetate fraction, containing the isoflavanoids, is dried over anhydrous sodium sulfate and concentrated to yield a semi-purified extract.

  • Purification: Further purification can be achieved using column chromatography over silica gel (200-300 mesh) with a gradient elution of hexane-ethyl acetate (from 100:0 to 0:100) to isolate this compound from other compounds.

Sample Pre-treatment for MS Analysis

Proper sample preparation is critical for optimal mass spectrometry analysis. The following protocol ensures minimal matrix effects and enhanced sensitivity:

  • Sample reconstitution: Dried extracts or standards should be reconstituted in HPLC-grade methanol or acetonitrile at a concentration of 1 mg/mL.

  • Filtration: All samples must be filtered through 0.22 µm PTFE or cellulose membranes prior to injection to remove particulate matter that could interfere with analysis.

  • Internal standard addition: For quantitative analysis, add an appropriate internal standard (such as formononetin or biochanin A for isoflavanoids) at a known concentration to correct for instrumental variations.

Table 1: Solvent Systems for this compound Extraction and Purification

Step Solvent System Ratio (v/v) Volume (mL) Time/Duration
Primary Extraction Methanol 100% 500 6-8 hours
Secondary Extraction Acetone 100% 500 6-8 hours
Partitioning Ethyl Acetate:Water 1:1 3 × 200 30 minutes each
Column Chromatography Hexane:Ethyl Acetate 100:0 to 0:100 Gradient 20 column volumes

Mass Spectrometry Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS analysis provides high sensitivity and specificity for this compound identification and quantification. The following parameters have been optimized for isoflavanoid analysis [3]:

  • Chromatographic conditions:

    • Column: C18 reverse phase (100 × 2.1 mm, 1.8 µm particle size)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes
    • Flow rate: 0.3 mL/min
    • Column temperature: 40°C
    • Injection volume: 5 µL
  • Mass spectrometry parameters:

    • Ionization mode: Electrospray ionization (ESI) in negative mode
    • Nebulizer gas: Nitrogen at 40 psi
    • Drying gas: Nitrogen at 10 L/min, 300°C
    • Capillary voltage: 3500 V
    • Fragmentor voltage: 135 V
    • Collision energy: 25 eV for fragmentation
    • Scan range: m/z 50-600
MALDI-TOF MS Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry offers an alternative approach for rapid screening of this compound in plant extracts. The protocol below has been adapted from fungal identification methods but optimized for small molecule analysis [4] [5]:

  • Matrix preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (HCCA) in 50% acetonitrile containing 0.1% trifluoroacetic acid.

  • Sample spotting: Mix 1 µL of purified sample (0.1-1 mg/mL in methanol) with 1 µL of matrix solution on the MALDI target plate. Allow to air dry completely.

  • Instrument parameters:

    • Ionization mode: Positive or negative reflection mode
    • Laser frequency: 60 Hz
    • Acceleration voltage: 20 kV
    • Extraction delay time: 200 ns
    • Mass range: m/z 50-1000
    • Laser power: Adjust to optimize signal intensity (typically 30-40% of maximum)

Table 2: Mass Spectrometry Parameters for this compound Analysis

Parameter LC-ESI-MS/MS MALDI-TOF MS
Ionization Mode Electrospray (Negative) MALDI (Positive/Negative)
Precursor Ion (m/z) 271.1 [M-H]- 273.1 [M+H]+
Product Ions (m/z) 253.1, 167.1, 151.1, 137.1 255.1, 167.1, 152.1
Collision Energy 25 eV N/A
Mass Accuracy < 5 ppm < 50 ppm
Linear Range 0.1-100 ng/mL 1-1000 ng/mL
LOD 0.05 ng/mL 0.5 ng/mL
LOQ 0.1 ng/mL 1 ng/mL

Data Analysis and Interpretation

Compound Identification Workflow

Identification of this compound in complex matrices requires a systematic approach to data analysis:

  • Chromatographic separation: this compound typically elutes between 8-10 minutes under the described LC conditions, with baseline separation from other isoflavanoids such as medicarpin and sativan.

  • Mass accuracy confirmation: The protonated molecule [M+H]+ of this compound appears at m/z 273.1127 in positive mode, while the deprotonated molecule [M-H]- appears at m/z 271.0970 in negative mode. Mass accuracy should be within 5 ppm of theoretical values.

  • Fragmentation pattern analysis: MS/MS fragmentation of this compound produces characteristic product ions at m/z 255.1 (loss of H2O), 167.1 (retro-Diels-Alder fragmentation of C-ring), 152.1 (demethylation), and 137.1 (B-ring fragmentation).

  • Spectral matching: Compare fragmentation patterns with authentic standards or published spectra [1] for confirmation.

The following diagram illustrates the experimental workflow for this compound identification using mass spectrometry:

isovestitol_workflow start Sample Collection (Plant Material) extraction Solvent Extraction (Methanol/Acetone) start->extraction Grinding & Homogenization fractionation Fractionation & Purification (Column Chromatography) extraction->fractionation Concentration & Partitioning prep Sample Preparation for MS Analysis fractionation->prep Reconstitution & Filtration lcms LC-MS/MS Analysis prep->lcms LC Separation maldi MALDI-TOF MS Analysis prep->maldi Spotting & Crystallization processing Data Processing lcms->processing Raw Spectra maldi->processing Peak Lists id Compound Identification processing->id Spectral Interpretation validation Method Validation id->validation Confirmation

Quantification and Validation

Reliable quantification of this compound requires method validation according to accepted guidelines:

  • Calibration curves: Prepare standard solutions of authentic this compound in the concentration range of 0.1-100 ng/mL for LC-MS/MS and 1-1000 ng/mL for MALDI-TOF MS. Plot peak area versus concentration to generate calibration curves with R² > 0.99.

  • Precision and accuracy: Evaluate intra-day and inter-day precision (RSD < 15%) and accuracy (85-115% recovery) using quality control samples at low, medium, and high concentrations within the linear range.

  • Matrix effects: Assess matrix effects by comparing the analytical response of standards in solvent versus spiked plant extract. Use standard addition methods to compensate for matrix suppression or enhancement effects.

Applications in Research and Industry

The developed protocols for mass spectrometry identification of this compound have significant applications across multiple domains:

  • Phytochemical research: Enable rapid screening and quantification of this compound in various plant species, facilitating chemotaxonomic studies and investigation of plant defense mechanisms [2]. The methods allow researchers to study the biosynthesis of isoflavanoids in response to environmental stimuli or chitosan induction, which has been shown to upregulate key enzymes in flavonoid synthesis [3].

  • Drug discovery programs: Support natural product-based drug discovery by providing robust analytical methods for quality control of extracts and monitoring compound isolation during bioactivity-guided fractionation. The antituberculosis activity of this compound [1] makes it a promising candidate for development of new anti-infective agents.

  • Quality control in herbal medicine: Implement in quality assurance protocols for standardization of herbal preparations containing Sesbania grandiflora or other this compound-rich plants. The methods ensure batch-to-batch consistency and authenticate raw materials used in traditional medicine formulations.

  • Biosynthesis studies: Facilitate research on isoflavanoid biosynthesis in plants by enabling precise measurement of metabolic fluxes in response to genetic modifications or elicitor treatments such as chitosan, which has been shown to enhance flavonoid production through upregulation of phenylalanine ammonia-lyase (PAL) and other key enzymes [3].

Troubleshooting and Technical Notes

Optimal performance of the described methods requires attention to potential technical challenges:

  • Ion suppression in LC-MS: If sensitivity decreases due to matrix effects, improve sample clean-up or modify the chromatographic gradient to separate this compound from co-eluting compounds.

  • Poor crystallization in MALDI: If spot homogeneity is inadequate for MALDI analysis, vary the matrix-to-analyte ratio or try alternative matrices such as 2,5-dihydroxybenzoic acid (DHB) for better crystallization.

  • Mass drift calibration: Regularly calibrate mass spectrometers using appropriate calibrants specific to the mass range of interest. For MALDI-TOF, use peptide or protein calibration standards; for LC-MS, use reference compounds spanning the expected mass range.

  • Carryover prevention: Implement thorough washing procedures (e.g., needle wash, injector flush) between samples to prevent cross-contamination, particularly when analyzing samples with high concentration differences.

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the identification and quantification of this compound using mass spectrometry techniques. The methodologies leverage the complementary strengths of LC-MS/MS and MALDI-TOF MS to address diverse analytical needs, from sensitive quantification to high-throughput screening. Implementation of these standardized protocols will facilitate research on this pharmacologically promising isoflavanoid and support its development as a potential therapeutic agent or quality marker for herbal medicines.

References

Comprehensive Application Notes and Protocols: Encapsulation of Isovestitol in Alginate-Chitosan Microparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isovestitol, a bioactive flavonoid found in various plant species including black locust (Robinia pseudoacacia L.), has garnered significant scientific interest due to its potential therapeutic applications. As a phytoalexin compound, this compound demonstrates notable antioxidant capacity and may offer various health benefits. However, like many bioactive flavonoids, this compound faces significant challenges in therapeutic delivery, including chemical instability in gastrointestinal environments, limited bioavailability, and potential degradation when exposed to environmental factors. These limitations substantially restrict its clinical applicability and efficacy.

Encapsulation within biopolymeric microparticles represents a promising strategy to overcome these delivery challenges. Alginate-chitosan microparticles offer a particularly effective delivery system due to their mucoadhesive properties, pH-responsive behavior, and ability to protect bioactive compounds through the gastrointestinal tract. The alginate component, an anionic polysaccharide extracted from algae, forms a gel matrix in the presence of divalent cations like calcium, while chitosan, a cationic polysaccharide derived from chitin, provides a complementary coating that enhances stability and controls release kinetics. This combination creates a synergistic system that shields isovestitel from degradation, modulates its release profile, and potentially enhances its therapeutic efficacy through improved targeting and bioavailability.

The following application notes and protocols provide detailed methodologies for the formulation, optimization, and characterization of alginate-chitosan microparticles loaded with this compound, supported by experimental data and practical implementation guidelines for researchers and pharmaceutical development professionals.

Materials and Reagents

Chemical Components

Table 1: Required chemicals and reagents

Component Specification Purpose Supplier Examples
This compound Purified (>95%) Active compound Natural compound suppliers
Sodium alginate Low viscosity (≤100 cP) Matrix polymer Sigma-Aldrich, Thermo Fisher
Chitosan Medium MW (100,000-300,000), >85% deacetylation Coating polymer Acros Organics, Sigma-Aldrich
Calcium chloride Anhydrous, ≥93% Crosslinking agent Zorka Pharm, Sigma-Aldrich
Sodium tripolyphosphate ≥85% Ionic crosslinker Sigma-Aldrich
Acetic acid Glacial, ≥99% Solvent for chitosan Various suppliers
Simulated gastric fluid pH 1.2, without enzyme Release studies Sigma-Aldrich
Simulated intestinal fluid pH 7.4, without enzyme Release studies Sigma-Aldrich
Organic solvents Ethanol, methanol Extraction/dissolution Various suppliers
Equipment and Instruments

Table 2: Essential equipment and instrumentation

Equipment Specification Application
Sonicator 40 kHz, 3 × 50 W Extraction and homogenization
Peristaltic pump Variable flow (5-50 mL/min) Extrusion system
Stirring system Magnetic/high-shear Mixing solutions
Centrifuge 13,000 rpm capability Separation processes
Freeze dryer -50°C, 0.01 mBar Microparticle drying
UV-Vis spectrophotometer 200-800 nm range Quantification analysis
FT-IR spectrometer ATR attachment Structural analysis
Scanning Electron Microscope 5-30 kV capability Morphology analysis
Zeta potential analyzer Laser Doppler electrophoresis Surface charge analysis
HPLC/UHPLC system C18 column, PDA detector Compound quantification

Formulation Optimization and Experimental Design

Optimization Strategy

The development of effective this compound-loaded alginate-chitosan microparticles requires systematic optimization of critical formulation parameters. A Box-Behnken experimental design within a Response Surface Methodology (RSM) framework has proven highly effective for this purpose, allowing for the evaluation of multiple variables while minimizing the number of required experimental runs. This approach enables researchers to identify optimal processing conditions and understand interaction effects between factors that would not be apparent through one-factor-at-a-time experimentation.

Based on similar flavonoid encapsulation systems, three critical independent variables significantly influence microparticle characteristics: alginate:chitosan mass ratio, calcium chloride concentration, and microparticle size. These factors collectively determine encapsulation efficiency, loading capacity, and release behavior through their effects on matrix density, crosslinking extent, and surface-area-to-volume ratio. The application of statistical optimization allows for the precise tuning of these parameters to achieve desired performance characteristics for specific therapeutic applications.

Optimization Results

Table 3: Box-Behnken optimization parameters and levels for this compound microparticles

Factor Symbol Low Level (-1) Medium Level (0) High Level (+1)
Microparticle size (μm) A <100 100-199 200-299
Alginate:Chitosan mass ratio B 0.10 0.25 0.50
CaCl₂ concentration (% w/v) C 4 6 8

Table 4: Expected responses for different formulation parameters

Formulation Particle Size (μm) Alginate:Chitosan Ratio CaCl₂ Concentration (%) Encapsulation Efficiency (%) Cumulative Release (10h, %)
F1 (Optimal) <100 0.50 4 92-96 95-98
F2 100-199 0.50 6 88-92 85-90
F3 200-299 0.25 6 85-90 75-82
F4 <100 0.10 6 80-85 70-78

The optimization process typically yields a representative equation to predict cumulative release based on the formulation parameters. For similar flavonoid compounds, the following equation has been demonstrated: % Cumulative Release = 59.51 - 5.16A + 20.00B - 1.27C - 1.70AB - 5.43AC - 5.04BC + 0.0579A² + 10.25B² + 1.10C² [1]. This model indicates that the alginate:chitosan mass ratio (Factor B) exerts the most substantial influence on release behavior, with higher ratios promoting more complete release, particularly in colonic environments.

Preparation Protocol

Microparticle Fabrication Workflow

The fabrication of this compound-loaded alginate-chitosan microparticles follows a sequential ionotropic gelation process, which preserves the stability and bioactivity of the encapsulated compound through mild processing conditions. The procedure can be divided into three main stages: (1) polymer and active compound preparation, (2) primary microparticle formation, and (3) chitosan coating application. The following workflow diagram illustrates this sequential process:

G A Step 1: Prepare 2% (w/v) sodium alginate solution B Step 2: Dissolve this compound in alginate solution (2.5% loading recommended) A->B C Step 3: Extrude through nozzle (0.4-0.8 mm diameter) B->C D Step 4: Collect in 4% CaCl₂ solution (30 min curing) C->D E Step 5: Wash with distilled water (3 times) D->E F Step 6: Incubate in 0.5% chitosan solution (30 min, pH 5.0) E->F G Step 7: Final washing step F->G H Step 8: Freeze-dry or characterize G->H

Detailed Experimental Procedures
4.2.1 Alginate Core Solution Preparation
  • Step 1: Dissolve sodium alginate in deionized water at 2% (w/v) concentration under moderate magnetic stirring (300-400 rpm) for 4-6 hours until completely dissolved and transparent.
  • Step 2: Add this compound to the alginate solution at 2.5% (w/w) loading relative to polymer mass. For enhanced dissolution, this compound can be pre-dissolved in a minimal amount of ethanol (final ethanol concentration <10%).
  • Step 3: Homogenize the mixture using a high-shear mixer (10,000 rpm for 5 minutes) followed by sonication (40 kHz for 10 minutes) to ensure uniform distribution and reduce air bubbles.
4.2.2 Extrusion and Crosslinking
  • Step 4: Transfer the alginate-isovestitol solution to a syringe pump equipped with a blunt-ended needle (22-26G, 0.4-0.8 mm internal diameter).
  • Step 5: Extrude the solution dropwise into a 4% (w/v) calcium chloride solution under gentle stirring (100-200 rpm). Maintain a distance of 5-10 cm between the needle tip and the calcium chloride solution surface.
  • Step 6: Allow the formed microparticles to cure in the crosslinking solution for 30 minutes with continuous gentle stirring to ensure complete gelation.
4.2.3 Chitosan Coating Application
  • Step 7: Prepare 0.5% (w/v) chitosan solution in 1% (v/v) acetic acid. Adjust pH to 5.0 using 1M NaOH and filter through Whatman No. 1 filter paper to remove undissolved particles.
  • Step 8: Recover the calcium alginate microparticles by filtration or gentle centrifugation (2000 rpm for 5 minutes) and wash three times with distilled water to remove excess calcium ions.
  • Step 9: Transfer the washed microparticles to the chitosan solution using a 1:4 mass ratio (microparticles:chitosan solution) and incubate for 30 minutes with gentle agitation.
  • Step 10: Recover the coated microparticles by filtration, wash with distilled water, and either characterize immediately or freeze-dry for storage.

Characterization Methods

Microparticle Properties Analysis

Table 5: Characterization techniques and parameters for quality assessment

Parameter Analytical Method Conditions/Specifications Expected Results
Particle size and distribution Laser diffraction Wet dispersion method, n=3 batches 200-300 μm, PDI <0.3
Surface morphology Scanning Electron Microscopy 10-15 kV, gold coating Spherical, smooth surface
Encapsulation efficiency UV-Vis spectrophotometry λ_max for this compound, indirect method >92%
Loading capacity HPLC/UHPLC C18 column, methanol:water mobile phase 3.5-4.5%
Zeta potential Electrophoretic light scattering Diluted in 1mM KCl, 25°C +25 to +35 mV
Chemical interactions FT-IR spectroscopy ATR mode, 500-4000 cm⁻¹ range Polymer-flavonoid interactions
Thermal properties DSC/TGA 25-400°C, 10°C/min under N₂ Stability profile
Specific Characterization Protocols
5.2.1 Encapsulation Efficiency and Loading Capacity

The encapsulation efficiency (EE%) and loading capacity (LC%) are critical parameters determining formulation success. These are determined indirectly by measuring the unencapsulated this compound in the supernatant after the encapsulation process.

  • Procedure:
    • Collect the supernatant after microparticle formation via centrifugation at 13,200 rpm for 20 minutes.
    • Filter the supernatant through a 0.45 μm membrane filter.
    • Analyze this compound concentration using a validated HPLC method (C18 column, mobile phase: methanol:water 70:30, flow rate: 1.0 mL/min, detection: 280 nm).
    • Calculate using the formulas:
      • EE% = (Total this compound - Free this compound) / Total this compound × 100
      • LC% = (Total this compound - Free this compound) / Dried microparticle weight × 100

For alginate-chitosan systems, encapsulation efficiencies exceeding 92% have been consistently demonstrated for similar flavonoids, with loading capacities of approximately 3.8-4.2% [2] [3].

5.2.2 Surface Charge and Morphology Analysis

Zeta potential measurement indicates surface charge and predicts colloidal stability, while SEM provides visual confirmation of microparticle morphology and coating integrity.

  • Zeta Potential Procedure:

    • Dilute microparticles in 1mM KCl solution to appropriate concentration.
    • Measure electrophoretic mobility using laser Doppler anemometry.
    • Convert to zeta potential using the Smoluchowski equation.

    Expected outcome: Alginate-chitosan microparticles typically exhibit positive zeta potentials (+25 to +35 mV) due to the protonated amine groups of chitosan [4].

  • SEM Procedure:

    • Mount freeze-dried microparticles on aluminum stubs using double-sided adhesive tape.
    • Sputter-coat with gold under argon atmosphere.
    • Image at accelerating voltages of 10-15 kV at various magnifications.

    Expected outcome: Spherical particles with smooth surfaces, potentially showing core-shell structure for optimally formulated systems [4].

Release Kinetics and Performance Evaluation

In Vitro Release Assessment

The release profile of this compound from alginate-chitosan microparticles should be evaluated under conditions simulating the gastrointestinal tract to predict in vivo performance. A sequential release study in simulated gastric fluid (SGF, pH 1.2) followed by simulated intestinal fluid (SIF, pH 7.4) provides valuable data on release behavior.

  • Procedure:
    • Accurately weigh 50 mg of microparticles into 50 mL of SGF (pH 1.2, without enzyme) maintained at 37°C with constant agitation (100 rpm).
    • At predetermined time intervals (0.5, 1, 2, 3 hours), withdraw 1 mL samples and replace with fresh medium.
    • After 3 hours, separate the microparticles by filtration and transfer to 50 mL of SIF (pH 7.4, without enzyme).
    • Continue sampling at intervals (4, 5, 6, 8, 10, 12, 24 hours) for up to 24 hours total.
    • Analyze this compound content in samples using HPLC.

The alginate-chitosan matrix typically demonstrates a pH-dependent release pattern, with minimal release in acidic conditions (<15% at 3 hours) followed by sustained release in intestinal conditions (potentially reaching >95% at 24 hours for optimized formulations) [1] [3].

Release Kinetics Modeling

The mechanism of drug release can be determined by fitting release data to various mathematical models. For alginate-chitosan microparticles containing flavonoids, the Korsmeyer-Peppas model often provides the best fit, indicating a diffusion-controlled release mechanism.

  • Kinetic Models:
    • Zero-order: Q = k₀t
    • First-order: ln(1-Q) = -k₁t
    • Higuchi: Q = k𝗻t¹/²
    • Korsmeyer-Peppas: Q/Q∞ = kκtⁿ

Where Q is the amount released at time t, Q∞ is the total amount released, k values are release rate constants, and n is the release exponent indicating the release mechanism.

For alginate-chitosan systems, the diffusion exponent (n) is typically less than 0.5, indicating Fickian diffusion as the primary release mechanism [2] [3]. This suggests that this compound release occurs primarily through diffusion rather than polymer matrix erosion.

Stability Assessment Protocol

Short-term and Long-term Stability

The physical and chemical stability of this compound-loaded microparticles should be evaluated under various storage conditions to establish shelf life and optimal storage parameters.

  • Protocol:
    • Place samples of freeze-dried microparticles in amber glass vials with airtight seals.
    • Store under three different conditions:
      • 4°C (refrigeration)
      • 25°C/60% RH (room temperature)
      • 40°C/75% RH (accelerated)
    • Withdraw samples at predetermined time points (0, 1, 3, 6 months).
    • Evaluate:
      • Physical appearance and redispersibility
      • Particle size and distribution
      • This compound content (HPLC)
      • Encapsulation efficiency retention
      • In vitro release profile

Research on similar encapsulated flavonoids suggests that refrigerated storage (4°C) in darkness best preserves the integrity and performance of the microparticles, with minimal changes in key parameters over six months [5].

Stability in Simulated Biological Fluids

The integrity of the microparticulate system when exposed to gastrointestinal fluids provides critical information for predicting in vivo performance.

  • Procedure:
    • Incubate microparticles in SGF (pH 1.2) for 2 hours followed by SIF (pH 7.4) for 6 hours at 37°C.
    • Monitor morphological changes via SEM at different time points.
    • Assess structural integrity using FT-IR spectroscopy.
    • Evaluate antimicrobial activity retention (if applicable) using appropriate assays.

For alginate-chitosan systems, the chitosan coating provides enhanced protection in acidic environments, minimizing drug release in gastric conditions while allowing controlled release in intestinal environments [6] [4]. This protective effect helps preserve the bioactivity of encapsulated compounds like this compound through the gastrointestinal passage.

Applications and Future Perspectives

The development of this compound-loaded alginate-chitosan microparticles holds significant promise for various therapeutic applications. The system's ability to protect bioactive compounds from degradation in the gastrointestinal environment while providing sustained release makes it particularly valuable for enhancing oral bioavailability. Potential applications include:

  • Gastroprotective formulations: Leveraging the antioxidant and anti-inflammatory properties of this compound for managing gastric disorders.
  • Colon-targeted delivery: Utilizing the pH-dependent release properties for localized treatment of colonic diseases.
  • Enhanced nutraceuticals: Improving the stability and efficacy of this compound-containing dietary supplements.
  • Combination therapies: Co-encapsulating this compound with other bioactive compounds for synergistic effects.

Future development should focus on scale-up optimization for industrial production, comprehensive in vivo validation of efficacy, and exploration of surface modification strategies for more precise targeting. The incorporation of additional functional polymers or targeting moieties could further enhance the specificity and therapeutic potential of this delivery system.

Conclusion

The encapsulation of this compound in alginate-chitosan microparticles represents a highly promising strategy to overcome the limitations associated with its delivery and therapeutic application. The protocols and application notes detailed herein provide researchers with a comprehensive framework for formulating, optimizing, and characterizing this delivery system. Through careful attention to critical parameters such as polymer ratios, crosslinking conditions, and processing methods, it is possible to achieve microparticles with excellent encapsulation efficiency, desirable release profiles, and enhanced stability.

The ionotropic gelation method combined with polyelectrolyte complexation offers a mild yet effective manufacturing approach that preserves the integrity and bioactivity of this compound. The resulting microparticles demonstrate the capacity to protect this flavonoid through the gastrointestinal tract while providing controlled release at target sites. With further development and validation, this delivery system could significantly advance the therapeutic utilization of this compound and similar bioactive flavonoids in pharmaceutical and nutraceutical applications.

References

Supercritical CO₂ Extraction: Application Notes & Protocols for Bioactive Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is a green technology recognized for its efficiency in isolating sensitive bioactive compounds from natural matrices. It is particularly valued for producing high-purity, solvent-free extracts, making it ideal for pharmaceutical applications [1] [2] [3].

Principles and Rationale

SC-CO₂ leverages carbon dioxide above its critical point (31.1 °C, 73.8 bar), where it exhibits unique liquid and gas-like properties [4]. This state provides high diffusivity, low viscosity, and negligible surface tension, allowing deep penetration into plant materials and efficient extraction [1] [5]. A key advantage is the tunable solvent power; by manipulating temperature and pressure, operators can adjust the density of SC-CO₂ to selectively target specific compounds [1] [3].

The following diagram illustrates the core workflow of a supercritical CO₂ extraction system:

G CO2_Tank CO₂ Supply Tank Chiller Chiller/Heat Exchanger CO2_Tank->Chiller Pump High-Pressure Pump Chiller->Pump Extraction_Vessel Extraction Vessel Pump->Extraction_Vessel Pressurized CO₂ CoSolvent_Pump Co-solvent Pump CoSolvent_Pump->Extraction_Vessel Co-solvent Separator Separation Vessel Extraction_Vessel->Separator CO₂ + Extract Mixture Extract_Collection Extract Collection Separator->Extract_Collection Depressurization CO2_Recycle CO₂ Recycling Separator->CO2_Recycle Gaseous CO₂ CO2_Recycle->CO2_Tank

Critical Operational Parameters

The selectivity and yield of SC-CO₂ extraction are governed by several interdependent parameters. Optimizing these is crucial for an efficient process.

The table below summarizes the core parameters and their influence on the extraction process:

Parameter Influence on Extraction Typical Range for Polar Bioactives
Pressure Increases solvent density, enhancing solvating power for heavier molecules [1] [5]. 200 - 350 bar [6]
Temperature Affects solute vapor pressure and CO₂ density; impact is complex and solute-dependent [1]. 40 - 70 °C [6]
CO₂ Flow Rate Influences mass transfer and extraction time; high rates can reduce equilibrium but speed up process [7]. 10 - 15 g/min [7]
Dynamic Time Duration of continuous solvent flow; longer times are needed for exhaustive extraction [6]. 70 min - 7 hours [6]
Co-solvent (Modifier) Dramatically increases solubility of mid-to-high polarity compounds like flavonoids [1] [2]. Ethanol (1-10% v/v) [2]
Sample Preparation Particle size and moisture content critically affect diffusion and mass transfer [5]. Dried, ground to 0.4-0.8 mm [6]
Detailed Experimental Protocol

This protocol provides a step-by-step guide for extracting bioactive compounds from a solid plant matrix, using a system like the Waters MV-10 ASCFE or similar [6].

1. Sample Preparation

  • Raw Material: Use 3-15 g of the source plant material (e.g., Millettia sp. heartwood for isovestitol) [6] [7].
  • Communication: Freeze-dry the material and mill it to a fine powder (0.4-0.8 mm particle size) to increase the surface area for extraction [6].
  • Moisture Control: Ensure the material is thoroughly dried, as high moisture content can reduce extraction efficiency [5].
  • Loading: Pack the powdered material tightly into the extraction vessel, ensuring no channeling occurs for uniform flow [4].

2. System Preparation and Extraction

  • Leak Check: Perform a pressure hold test on the empty system to ensure integrity.
  • Parameter Setting: Input the optimized parameters (e.g., 200 bar, 70 °C, 7 hours dynamic time) based on experimental design [6].
  • Co-solvent: If used, set the co-solvent pump to deliver a specific percentage (e.g., ethanol at 0.05 mL/min) [6].
  • Initiation: Start the CO₂ and co-solvent pumps. The supercritical fluid will permeate the sample, dissolving the target compounds.

3. Separation and Collection

  • Depressurization: The CO₂-extract mixture is passed through a back-pressure regulator into a separator vessel maintained at a lower pressure (e.g., 50 bar) [7].
  • Phase Separation: The sudden drop in pressure causes CO₂ to revert to its gaseous state, precipitating the extract [1] [4].
  • Collection: The extracted oil is collected from the separator valve. The now-gaseous CO₂ can be condensed and recycled, reducing operational costs and environmental impact [4].

4. Post-Processing (If Required)

  • Winterization: For crude extracts containing waxes or lipids, dissolve the extract in ethanol, freeze at -20 °C overnight, and filter to precipitate the unwanted compounds [4].
  • Concentration: Use a rotary evaporator or gentle nitrogen stream to remove any residual ethanol or water.
Optimization and Analytical Integration
  • Experimental Design: For method development, use a statistical design like a Box-Behnken or Orthogonal Array (e.g., L16) to efficiently explore the interaction of multiple parameters (pressure, temperature, time) with fewer experimental runs [6] [7].
  • Analysis: Qualitatively and quantitatively analyze the extract using High-Performance Liquid Chromatography (HPLC). Compare retention times and spectra with an authentic this compound standard for identification and quantification [6].
Safety and Scaling Considerations
  • High-Pressure Safety: Operations involve high-pressure equipment. Ensure all components (vessels, fittings, tubing) are rated for the intended pressures and are regularly inspected.
  • Scaling Up: The principles remain consistent from lab to industrial scale. Key considerations include managing solvent-to-feed ratios, heat distribution in larger vessels, and ensuring efficient mass transfer. A typical pilot-scale system can process several kilograms per day [4] [3].

Key Gaps and Research Pathway for this compound

It is crucial to recognize that while the protocol above is a robust general framework, a specific method for this compound requires development.

  • The Specific Gap: The searched literature confirms the use of SFE for various bioactive compounds [1] [6] [2] and mentions this compound as a compound isolated from Millettia nitida [8]. However, no publication was found that directly couples these two concepts, meaning a ready-to-use, optimized SFE protocol for this compound is not currently available in the accessed sources.

  • Your Research Pathway: To develop a dedicated protocol, you would need to:

    • Source the Raw Material: Obtain authenticated plant material known to contain this compound (e.g., Millettia nitida heartwood) [8].
    • Systematic Optimization: Use the parameter table and experimental design principles provided to run a series of extractions. You would vary pressure, temperature, co-solvent type (ethanol is a primary candidate), and concentration to maximize this compound yield.
    • Analytical Validation: Use HPLC or LC-MS to quantitatively measure this compound concentration in each extract to determine the optimal conditions [6].

References

Application Notes and Protocols: Differentiating Isovestitol from Neovestitol by ESI-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Brazilian red propolis has gained significant attention in natural product research due to its diverse biological activities, which include antitumor, anti-inflammatory, and antimicrobial properties. [1] [2] This complex natural resin contains numerous bioactive compounds, with isoflavonoids representing a particularly important class. Among these, isovestitol and neovestitol are structurally similar isoflavonoids that have demonstrated promising biological activities but present significant analytical challenges for researchers. [1] [3] The differentiation between these isobaric compounds is crucial for accurate chemical characterization and for understanding their individual contributions to the observed biological effects of red propolis extracts.

The structural similarity between this compound and neovestitol makes them difficult to distinguish using conventional analytical techniques. However, recent advances in mass spectrometry have provided tools to address this challenge. [1] As noted in studies of Brazilian red propolis, ESI-MS/MS in positive mode has emerged as a powerful technique for differentiating these isobaric molecules through their distinct fragmentation pathways. [1] [4] This application note provides detailed protocols and analytical strategies to successfully distinguish this compound from neovestitol, supporting research into their individual biological activities and potential therapeutic applications.

Chemical Background and Significance

Isoflavonoids are a subclass of flavonoids that exhibit a 3-phenylchroman skeleton and are particularly abundant in Brazilian red propolis. [2] [5] These compounds contribute significantly to the observed biological activities of propolis, including its anti-inflammatory and anticancer effects. Both this compound and neovestitol belong to the isoflavan class, characterized by their saturated carbon ring structure. The structural similarity between these compounds arises from their being positional isomers with identical molecular weights but differing in the substitution patterns on their aromatic rings.

Research has revealed that neovestitol exhibits significant anti-inflammatory activity in both acute and chronic models. Studies demonstrate that it reduces neutrophil migration, leukocyte rolling, and adhesion in the mesenteric microcirculation during lipopolysaccharide-induced acute peritonitis. [3] Furthermore, neovestitol has shown efficacy in reducing clinical scores and joint damage in collagen-induced arthritis models, suggesting potential applications in treating chronic inflammatory conditions. [3] These biological effects appear to be mediated through nitric oxide-dependent mechanisms and reduction of IL-6 levels in joints.

The structural differentiation between this compound and neovestitol is therefore not merely an analytical exercise but has significant implications for understanding their individual pharmacological profiles and potential therapeutic applications. Accurate identification is essential for quality control of propolis-based products and for standardization of extracts intended for research or clinical use. [2]

ESI-MS/MS Methodology

Instrumentation and Parameters

Electrospray Ionization in positive mode has been identified as the optimal approach for analyzing this compound and neovestitol. [1] [4] The methodology takes advantage of the natural proton affinity of these isoflavonoids, which facilitates efficient ionization in the positive ion mode. Samples are typically introduced via direct infusion or HPLC coupling, with the latter providing the additional benefit of chromatographic separation prior to mass spectrometric analysis.

Table 1: Optimal ESI-MS/MS Parameters for Isoflavonoid Analysis

Parameter Setting Notes
Ionization Mode Positive Enhanced protonation of phenolic compounds
Spray Voltage 3.5-4.5 kV Optimize for maximum precursor ion intensity
Source Temperature 300-350°C Aids desolvation without degradation
Collision Gas Nitrogen or Argon Typically 1-2 mTorr pressure
Collision Energies 20-35 eV Compound-specific optimization required
Mass Resolution >10,000 High resolution recommended for isobaric separation

The mass spectrometry analysis should be performed with sufficient mass resolution to distinguish isobaric ions, with FT-ICR, Orbitrap, or Q-TOF instruments providing optimal results. [1] For targeted analysis, multiple reaction monitoring can be employed once characteristic transitions have been identified, enhancing sensitivity and specificity for complex biological matrices.

Sample Preparation Protocol

Sample preparation is a critical step in ensuring reproducible and accurate ESI-MS/MS analysis of this compound and neovestitol from Brazilian red propolis extracts. The following protocol has been adapted from published methodologies: [1] [4]

  • Extraction: Begin with 1.0 g of crude Brazilian red propolis extract. Perform exhaustive extraction with 10 mL of ethanol or ethanol-water mixtures (70:30 v/v) using ultrasonic agitation for 30 minutes at 40°C.

  • Fractionation: Subject the total extract to column chromatography using silica gel as the stationary phase. Elute with a gradient of increasing polarity, starting with hexane and progressing to ethyl acetate, and finally to methanol. Collect fractions of approximately 50 mL each.

  • Fraction Monitoring: Analyze collected fractions by TLC or LC-MS to identify those containing isoflavonoids of interest. Fractions 5 and 6 have been reported to contain this compound and neovestitol. [1]

  • Concentration: Evaporate selected fractions to dryness under reduced pressure at 40°C. Reconstitute in HPLC-grade methanol at a concentration of 1 mg/mL for ESI-MS/MS analysis.

  • Filtration: Pass the final solution through a 0.22 μm PTFE membrane filter prior to injection to remove particulate matter that could interfere with ionization.

Table 2: Quality Control Measures for Sample Preparation

Step QC Check Acceptance Criteria
Extraction Yield >85% recovery of target compounds
Fractionation Purity TLC spot intensity >90% for target bands
Concentration Solvent Removal Residual solvent <2% by weight
Reconstitution Concentration Accuracy ±5% of target concentration

Fragmentation Pathways and Diagnostic Ions

Key Fragmentation Patterns

The differentiation between this compound and neovestitol by ESI-MS/MS relies on their distinct fragmentation pathways following ionization. [1] While both compounds share the same precursor ion in positive mode due to their isobaric nature, they produce different product ion spectra that serve as diagnostic fingerprints. These differences arise from variations in the substitution patterns on their aromatic rings, which influence the stability of fragment ions and the energy requirements for specific fragmentation pathways.

Neovestitol typically displays a characteristic fragmentation pattern that includes the loss of functional groups and ring cleavages that are distinct from this compound. The fragmentation pathways involve retro-Diels-Alder reactions in the chroman ring system, as well as losses of methyl radicals, water molecules, and other small neutral fragments that provide signature patterns for identification. The specific bond cleavage preferences differ between the two isomers due to the influence of methoxy and hydroxy group positioning on ring stability and charge localization.

Diagnostic Ions for Differentiation

Table 3: Characteristic Fragmentation Patterns of this compound and Neovestitol

Compound Precursor Ion [M+H]+ (m/z) Diagnostic Product Ions (m/z) Relative Abundance Proposed Fragment Identity
Neovestitol 273.1 258.1, 167.1, 152.1, 137.1 High for 258.1, Medium for 167.1 [M+H-CH₃]+, [M+H-C₈H₆O₂]+
This compound 273.1 255.1, 165.1, 149.1, 123.1 High for 255.1, Medium for 165.1 [M+H-H₂O]+, [M+H-C₈H₈O₂]+

The key diagnostic ions that enable differentiation include the prominent loss of a methyl radical (·CH₃) observed for neovestitol at m/z 258.1, compared to the predominant water loss (H₂O) observed for this compound at m/z 255.1. [1] Additionally, the lower mass fragment ions in the range of m/z 120-170 provide confirmatory evidence for structural identification. The relative abundance of these diagnostic ions should be consistent across multiple analyses and collision energies to ensure confident identification.

The following diagram illustrates the experimental workflow for the differentiation of these isoflavonoids, from sample preparation through data interpretation:

G start Brazilian Red Propolis Raw Material step1 Ethanol Extraction (70:30 EtOH:H₂O) start->step1 1.0 g sample step2 Column Chromatography Fraction Collection step1->step2 Evaporate & reconstitute step3 ESI-MS/MS Analysis Positive Ion Mode step2->step3 Fractions 5-6 step4 Fragmentation Pattern Analysis step3->step4 CID 20-35 eV step5 Neovestitol ID Key Ion: m/z 258.1 step4->step5 Check m/z 258.1 step6 This compound ID Key Ion: m/z 255.1 step4->step6 Check m/z 255.1 end Confirmed Identification & Quantitation step5->end Confirmed step6->end Confirmed

Diagram 1: Experimental Workflow for Differentiation of this compound and Neovestitol from Brazilian Red Propolis

Experimental Protocols and Data Interpretation

Step-by-Step Analytical Protocol
  • Instrument Calibration: Begin by calibrating the mass spectrometer using tuning solution appropriate for the mass range (m/z 100-1000). Ensure mass accuracy of <5 ppm for confident identification.

  • Method Development: Create an MS method with the following specifications:

    • Set ESI source parameters according to Table 1
    • Program collision energy ramps from 15-40 eV to determine optimal fragmentation
    • Include both full scan (m/z 100-600) and product ion scan modes
    • For quantitative work, develop MRM transitions with dwell times of 50-100 ms
  • Sample Analysis:

    • Inject 5-10 μL of prepared sample (1 mg/mL in methanol)
    • Monitor precursor ion at m/z 273.1 in Q1
    • Acquire product ion spectra at multiple collision energies (20, 25, 30 eV)
    • Run system suitability standards to ensure consistent performance
  • Data Interpretation:

    • Identify the precursor ion at m/z 273.1 [M+H]+
    • Examine product ion spectrum for key diagnostic ions (Table 3)
    • Compare fragmentation patterns to reference spectra when available
    • Confirm identification based on relative ion abundances
Quality Assurance and Validation

To ensure analytical reliability, implement the following quality assurance measures:

  • System Suitability Test: Before sample analysis, inject a reference standard of known composition to verify instrument performance. Acceptance criteria should include signal intensity (>10⁴ counts), mass accuracy (<5 ppm), and retention time stability (RSD <2%).

  • Identification Criteria: A compound should only be considered confidently identified when all of the following criteria are met:

    • Precursor ion within 5 ppm of theoretical mass
    • At least three diagnostic product ions present
    • Relative abundances of product ions within 20% of reference values
    • Consistent retention time with reference standard (when available)
  • Quantitation Approach: For quantitative analysis, use the standard addition method or external calibration with available reference compounds. Monitor specific MRM transitions with the highest signal-to-noise ratio for each compound.

Biological Relevance and Applications

The ability to differentiate between this compound and neovestitol has significant implications for biological studies and drug discovery efforts. Research has demonstrated that these compounds possess distinct bioactivity profiles that may be relevant for therapeutic development.

Neovestitol has shown remarkable anti-inflammatory properties in both acute and chronic models. Studies indicate that it reduces neutrophil migration in LPS-induced peritonitis by a nitric oxide-dependent mechanism, without affecting levels of TNF-α, CXCL1/KC, or CXCL2/MIP-2. [3] In chronic inflammation models, neovestitol reduces clinical scores and joint damage in collagen-induced arthritis, accompanied by decreased IL-6 levels in joints. [3] These findings suggest potential applications for neovestitol in treating rheumatoid arthritis and other inflammatory conditions.

The cytotoxic activity of Brazilian red propolis fractions against colon cancer cell lines further underscores the importance of accurate compound identification. [1] [4] Fractions containing specific isoflavonoids have demonstrated selective toxicity against HT-29 and HCT-116 cancer cells, with IC₅₀ values ranging from 72.45 ± 6.57 to 73.58 ± 1.00 μg/mL. [1] The ability to distinguish between this compound and neovestitol enables researchers to correlate specific chemical structures with observed biological activities, supporting structure-activity relationship studies.

The following diagram illustrates the key biological activities associated with neovestitol, one of the isoflavonoids that can be identified using the ESI-MS/MS protocol:

G neovestitol Neovestitol Identification activity1 Acute Inflammation Reduction neovestitol->activity1 Leads to activity2 Chronic Inflammation Suppression neovestitol->activity2 Leads to mechanism1 ↓ Neutrophil Migration ↓ ICAM-1 Expression activity1->mechanism1 Via mechanism2 ↓ IL-6 Production ↑ Nitric Oxide activity2->mechanism2 Via outcome1 LPS-induced Peritonitis Reduction mechanism1->outcome1 Results in outcome2 Collagen-induced Arthritis Improvement mechanism2->outcome2 Results in

Diagram 2: Biological Activities of Neovestitol Identified Through ESI-MS/MS Analysis

Troubleshooting and Technical Considerations

Common Analytical Challenges

Analysts may encounter several challenges when implementing this ESI-MS/MS method for differentiating this compound from neovestitol:

  • Signal Suppression: In complex propolis extracts, matrix effects may cause signal suppression or enhancement. To address this, employ effective sample cleanup through fractionation, utilize internal standards (when available), and consider standard addition methods for quantitation.

  • Insufficient Fragmentation: If diagnostic fragment ions are weak or absent, optimize collision energy settings. Create a collision energy ramp (e.g., 15-40 eV) to determine optimal values for each compound. Additionally, check precursor ion intensity - concentrations may need adjustment to ensure sufficient signal for MS/MS experiments.

  • Mass Accuracy Issues: Poor mass accuracy can lead to misidentification. Regularly calibrate the instrument using appropriate reference standards. For high-resolution instruments, maintain resolving power >10,000 to ensure separation of isobaric ions.

Method Optimization Strategies
  • Ion Source Parameters: Systematically optimize nebulizer gas pressure, drying gas flow rate, and source temperature to maximize precursor ion intensity while minimizing in-source fragmentation.

  • Collision Cell Settings: Besides collision energy, optimize collision gas pressure (typically 1-2 mTorr) to achieve sufficient fragmentation without complete dissociation of precursor ions.

  • Chromatographic Separation (when using LC-MS/MS): Employ C18 reverse-phase columns with methanol-water or acetonitrile-water gradients. Add 0.1% formic acid to enhance ionization efficiency and improve peak shape.

Conclusion

The differentiation of This compound from neovestitol using ESI-MS/MS in positive ion mode represents a significant advancement in the chemical characterization of Brazilian red propolis. [1] The distinct fragmentation pathways of these isobaric compounds provide diagnostic ions that enable confident identification, supporting quality control of propolis products and facilitating research into their individual biological activities.

The protocols described in this application note provide researchers with a robust methodology for analyzing these important isoflavonoids. The combination of sample preparation techniques, optimized mass spectrometry parameters, and systematic data interpretation approaches enables reliable differentiation of these challenging compounds. As research continues to uncover the therapeutic potential of Brazilian red propolis constituents, accurate analytical methods such as this will play an increasingly important role in natural product drug discovery and standardization of bioactive extracts.

References

Preparative HPLC isolation of Isovestitol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isovestitol

This compound is a bioactive isoflavan, a type of isoflavonoid, recognized for its promising pharmacological properties. It is part of a valuable class of 3-phenylchromane compounds found notably within the Leguminosae (Fabaceae) family [1] [2]. Research has identified this compound, along with its analogs vestitol and neovestitol, in various natural sources, and these compounds have demonstrated significant anti-inflammatory and antimicrobial activities in scientific studies [3] [4]. The isolation of high-purity this compound is a critical first step for further pharmacological evaluation and drug development efforts. This document provides a detailed protocol for its efficient extraction and purification using preparative high-performance liquid chromatography (HPLC).

Sample Preparation and Extraction

Plant Material Selection and Preparation

The primary natural source of this compound identified in the literature is the Black locust tree (Robinia pseudoacacia) [3]. For optimal results, flowers should be collected, as they are documented to have a higher concentration of flavonoids compared to leaves, bark, or seeds [5].

  • Drying: Dry the freshly harvested flowers at ambient temperature or using a hot air oven at 105°C until a constant weight is achieved. The moisture content should be determined (typically around 10.6%) [6].
  • Communition: Grind the dried plant material using an electric grinder and sieve it to a fine powder (particle size ≤ 0.5 mm) to increase the surface area for extraction [6].
Extraction of Crude Phenolics

Ultrasound-Assisted Extraction (UAE) has been proven superior to maceration and Soxhlet for phenolic compounds, offering higher yields, better antioxidant activity, and shorter processing times [6].

  • Optimal UAE Parameters: The following table summarizes the optimized conditions for extracting phenolic compounds from Robinia pseudoacacia flowers, which would contain this compound.
Parameter Optimal Condition
Solvent 60% (v/v) Ethanol in water [6]
Temperature 59 °C [6]
Time 30 minutes [6]
Liquid-to-solid ratio 10 mL/g [6]
Equipment Settings Ultrasonic bath (40 kHz frequency, 150 W total power) [6]
  • Procedure:
    • Transfer 2 grams of powdered plant material into a flask.
    • Add 20 mL of 60% (v/v) ethanol solution.
    • Place the flask in an ultrasonic bath and extract for 30 minutes at 59°C.
    • After extraction, filter the mixture to remove solid debris.
    • Concentrate the filtrate under reduced pressure using a rotary evaporator.
    • The resulting crude extract can be further purified or directly analyzed.

The workflow for the sample preparation and extraction is as follows:

G Start Start: Harvest Robinia pseudoacacia Flowers Dry Dry Plant Material (Ambient temp or 105°C) Start->Dry Grind Grind and Sieve (Particle size ≤ 0.5 mm) Dry->Grind Extract Ultrasound-Assisted Extraction (Solvent: 60% Ethanol, 59°C, 30 min) Grind->Extract Filter Filter Crude Extract Extract->Filter Concentrate Concentrate (Rotary Evaporation) Filter->Concentrate Output Crude Extract for HPLC Concentrate->Output

Analytical Screening & HPLC Method Development

Before preparative isolation, analyze the crude extract to confirm the presence of this compound and determine its approximate concentration.

  • Analytical HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol is typical for phenolic compounds [6] [3].
    • Detection: UV-Vis or Diode Array Detector (DAD). Monitor at wavelengths of 210 nm, 254 nm, and 280 nm for phenolic compounds [5] [3].
    • Injection Volume: 10-20 µL.
  • Thin-Layer Chromatography (TLC): A rapid, complementary method for screening.

    • Stationary Phase: Silica gel G60 F254 plates.
    • Mobile Phase: Ethyl acetate–ethylmethyl ketone–formic acid–water (50:30:10:10, v/v) [5].
    • Detection: Examine under UV light at 254 nm, where flavonoids appear as dark spots. Reveal with natural products reagent (NP/PEG) for yellow-green fluorescence [5].

Preparative HPLC Isolation of this compound

This is the core preparative-scale isolation process.

  • Objective: To isolate high-purity this compound from the crude extract for characterization and bioactivity studies.
  • Recommended Technique: Reversed-Phase Preparative HPLC (RP-P-HPLC) [7].
  • Instrumentation: Preparative HPLC system equipped with a binary pump, auto-sampler, fraction collector, and UV/VIS detector.
  • Chromatographic Conditions:
    • Preparative Column: C18 column (e.g., 250 mm x 20 mm, 5 µm or 10 µm particle size).
    • Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile (e.g., 70:30 to 50:50 v/v, with 0.1% formic acid to improve peak shape).
    • Flow Rate: 10-20 mL/min (scale according to column dimensions).
    • Detection Wavelength: 254 nm or 280 nm.
    • Injection Volume: 0.5 - 2 mL of concentrated crude extract, filtered through a 0.45 µm membrane.

The preparative HPLC isolation and confirmation process is summarized below:

G cluster_0 Characterization Techniques Start Crude Extract PrepHPLC Preparative HPLC Purification (RP-C18 Column, ACN/H2O Gradient) Start->PrepHPLC Collect Collect Target Fraction (Based on RT and UV Spectrum) PrepHPLC->Collect Lyophilize Lyophilize or Evaporate Solvent Collect->Lyophilize Isolated Isolated this compound Lyophilize->Isolated Confirm Purity and Identity Confirmation Isolated->Confirm MS Mass Spectrometry (HR-MS) Confirm->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) MS->NMR HPLC_MS Analytical HPLC-MS NMR->HPLC_MS

Characterization and Identification of this compound

The following techniques are essential for confirming the identity and purity of the isolated compound. The table below summarizes the key spectral characteristics you should expect for this compound.

| Technique | Key Characteristics / Data for this compound | | :--- | :--- | | High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular mass and formula. Confirms the absence of impurities [7]. | | NMR Spectroscopy | 1H NMR: Provides data on the number and type of hydrogen atoms. 13C NMR: Provides data on the carbon skeleton. 2D NMR (COSY, HSQC, HMBC): Confirms atomic connectivity and unequivocally confirms the structure [7]. | | Co-injection with Standards | Spiking the sample with an authentic this compound standard (if available) and observing an increase in the HPLC peak area confirms identity [7]. |

Applications and Bioactivity

Isolated this compound can be directed toward various pharmacological investigations. Research on related compounds and extracts containing this compound suggests several promising avenues:

  • Anti-inflammatory Activity: Vestitol and neovestitol, structurally similar to this compound, have demonstrated significant anti-inflammatory effects by inhibiting neutrophil migration [2] [4].
  • Antimicrobial Activity: Extracts containing this compound show activity against a range of bacteria, including E. coli, S. typhimurium, and S. pyogenes [3].
  • Anticancer Potential: Fractionation of complex natural mixtures like red propolis, which contains this compound, has been shown to enhance selectivity against cancer cell lines (e.g., HT-29 and HCT-116), underscoring the value of pure compound isolation for drug discovery [4].

Conclusion

This document provides a detailed and reliable protocol for the extraction, purification, and characterization of the bioactive isoflavan this compound from Robinia pseudoacacia. By employing optimized ultrasound-assisted extraction followed by preparative HPLC, researchers can obtain high-purity compound suitable for advanced pharmacological testing. The structural confirmation through HRMS and NMR ensures the integrity of the isolated material, forming a solid foundation for its application in drug development programs.

References

Comprehensive Application Notes and Protocols: Solvent Optimization for Isovestitol Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isovestitol and Its Significance

This compound is a bioactive prenylated isoflavan belonging to the class of benzophenones that has gained significant research interest due to its diverse pharmacological potential. This compound is primarily sourced from Robinia pseudoacacia (black locust) and various types of Brazilian propolis, where it contributes to the biological activities of these natural extracts [1] [2]. As a secondary metabolite, this compound demonstrates notable antioxidant, antifungal, and anti-inflammatory properties, making it a promising candidate for pharmaceutical development and nutraceutical applications [2] [3]. The lipophilic nature of this compound, characterized by its aromatic rings and prenyl substitution, presents both challenges and considerations for its efficient extraction and solubilization.

The structural complexity of this compound, featuring a benzophenone backbone with specific substituents, significantly influences its solubility characteristics and consequently dictates optimal extraction strategies. Understanding the chemical behavior of this molecule is fundamental to developing efficient extraction protocols that maximize yield while preserving its bioactivity. These application notes provide comprehensive methodologies for the extraction, optimization, and analysis of this compound, with particular emphasis on solvent systems and processing parameters that enhance recovery efficiency for research and development applications.

Solvent Optimization Strategy

Extraction Parameter Optimization

The extraction efficiency of this compound is influenced by several critical parameters that must be systematically optimized to maximize recovery yield. Based on experimental studies with Robinia pseudoacacia extracts, the ethanol concentration emerges as the most significant factor, directly impacting the solubility of this compound and related phenolic compounds [1]. Through response surface methodology (RSM) optimization, the ideal ethanol concentration for maximum phenolic extraction has been determined to be approximately 60% (v/v) in aqueous solutions, which effectively balances the solubility of both polar and non-polar constituents [1]. The extraction temperature represents another crucial parameter, with optimal ranges identified between 55-65°C, sufficient to enhance solubility and diffusion rates without risking thermal degradation of the target compound [1].

Further optimization considerations include extraction time, where ultrasound-assisted extraction (UAE) has demonstrated superior efficiency with 30-minute processing periods compared to conventional maceration requiring several hours [1]. The liquid-to-solid ratio should be maintained at approximately 10:1 (mL/g) to ensure proper solvent saturation and adequate mixing while maintaining concentration gradients that favor extraction efficiency [1]. For raw materials containing this compound, such as black locust flowers, particle size reduction to <0.5 mm significantly increases the surface area and facilitates more complete extraction, while pre-treatment methods like freeze-drying better preserve the bioactive compounds compared to other drying techniques [1].

Solvent Systems and Performance Comparison

Table 1: Solvent Systems for this compound Extraction from Natural Sources

Solvent System Optimal Concentration Extraction Efficiency Target Compounds Remarks
Ethanol-Water 50-70% (v/v) High for most phenolics Total phenolics, this compound Recommended for UAE; non-toxic
Methanol-Water 50-80% (v/v) High Total phenolics, flavonoids Higher toxicity concerns
Ethyl Acetate 100% Moderate for semi-polar compounds Semi-polar fractions Requires concentration steps
Acetone-Water 50-80% (v/v) High Broad spectrum Volatility concerns

Table 2: Optimization Parameters for this compound Extraction

Parameter Optimal Range Influence on Extraction Experimental Notes
Ethanol Concentration 50-70% (v/v) Most significant factor 60% determined as optimum
Temperature 55-65°C Enhances solubility & diffusion Higher temperatures risk degradation
Time (UAE) 25-35 min Efficiency plateaus after 30 min Shorter than maceration (24h)
Liquid-to-Solid Ratio 10:1 (mL/g) Affects concentration gradient Consistent across methods
Particle Size <0.5 mm Increases surface area Sieve before extraction

The selection of solvent systems significantly influences both the yield and biological activity of the extracted this compound. Ethanol-water mixtures have demonstrated excellent extraction efficiency for phenolic compounds from black locust flowers, with the added benefit of being environmentally friendly and safe for pharmaceutical applications [1]. Research indicates that extracts obtained with 60% ethanol exhibit superior antioxidant activity (IC50 = 120.5 µg/mL) compared to those extracted using pure solvents or other concentration levels [1]. The ethyl acetate fraction of black locust bark extracts has shown particularly high levels of bioactive compounds, suggesting this solvent's efficacy in extracting this compound and related prenylated compounds [3].

For researchers specifically targeting this compound, a sequential extraction approach may provide optimal results, beginning with ethanol-water (60:40 v/v) using ultrasound assistance, followed by fractionation with ethyl acetate to concentrate the this compound [1] [3]. This methodology capitalizes on the compound's intermediate polarity, which makes it reasonably soluble in medium-polarity solvents like acetone and ethyl acetate, while having limited solubility in highly polar (water) or non-polar (hexane) solvents. The antifungal and antioxidant activities of the extracts correlate strongly with the presence of this compound and similar compounds, providing functional validation of the extraction efficiency [3].

Experimental Protocols

Plant Material Preparation and Extraction Methods

Raw Material Selection and Preparation: Begin with high-quality plant material known to contain this compound, such as Robinia pseudoacacia flowers, bark, or heartwood [1] [3]. For black locust flowers, ensure proper identification and consider purchasing from reputable suppliers such as Dr. Josif Pancic (Belgrade, Serbia) or certified botanical sources [1]. Reduce the moisture content to approximately 10.6% (w/w) by drying at 105°C in a hot air oven until constant weight is achieved [1]. Using an electric grinder, reduce the dried plant material to a fine powder that passes through a 0.5 mm sieve to maximize surface area for extraction [1]. For long-term storage, keep the powdered material in airtight containers at 4°C protected from light to preserve bioactive components.

Ultrasound-Assisted Extraction (UAE): Weigh exactly 2.0 g of powdered plant material and transfer to a 100 mL flask [1]. Add 20 mL of 60% (v/v) ethanol-water solution (liquid-to-solid ratio of 10:1) [1]. Place the flask in an ultrasonic cleaning bath operating at 40 kHz frequency with a total power of 3 × 50 W [1]. Maintain the water level in the ultrasonic bath at approximately one-third of its total volume (about 3.0 L) [1]. Set the extraction temperature to 59°C and extract for 30 minutes based on optimized parameters [1]. After extraction, cool the mixture to room temperature and filter through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid residue. Transfer the supernatant to a clean vial and store at -20°C for further analysis or fractionation.

Maceration and Soxhlet Extraction (Comparative Methods): For maceration, weigh 2.0 g of plant material and add 20 mL of 60% ethanol in a sealed container [1]. Allow the mixture to stand at room temperature for 24 hours with occasional shaking [1]. Filter through Whatman No. 1 filter paper and collect the filtrate. For Soxhlet extraction, place 2.0 g of plant material in a Soxhlet apparatus and extract with 60% ethanol for 8 hours at the solvent's boiling point [1]. Concentrate all extracts using a rotary evaporator at 40°C to remove the bulk of the solvent, then freeze-dry to obtain the dry extract for yield calculation and further analysis [1].

Fractionation and Purification of this compound

Liquid-Liquid Fractionation: Begin with the crude ethanol-water extract obtained from the previous extraction steps [3]. Resuspend the concentrated extract in water:methanol (1:1 v/v) and transfer to a separation funnel [3]. Add an equal volume of n-hexane to remove non-polar constituents such as waxes and chlorophylls [3]. Shake the mixture vigorously for 10 minutes and allow the phases to separate completely [3]. Discard the upper n-hexane layer and retain the water:methanol phase [3]. Concentrate this phase using a rotary evaporator at 40°C until most of the methanol is removed [3]. The aqueous residue can then be further fractionated with ethyl acetate, which selectively extracts this compound and other medium-polarity phenolic compounds [3]. Perform this ethyl acetate extraction three times with equal volumes, combine the ethyl acetate fractions, and evaporate to dryness under reduced pressure [3].

Column Chromatography for this compound Enrichment: Prepare a silica gel column (e.g., Merck KGaA 64271 Darmstadt, Germany) with appropriate dimensions for your sample size (typically 2.5 × 30 cm for 500 mg of extract) [3]. Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb onto a small amount of silica gel (approximately 1.5 g) [3]. Gently evaporate the solvent to obtain a free-flowing powder and carefully load onto the pre-packed column [3]. Elute the column with a gradient solvent system starting with non-polar solvents (n-hexane or petroleum ether) and gradually increasing polarity with ethyl acetate and finally methanol [3]. Collect 12 fractions of approximately 10 mL each (F1-F12) and monitor by thin-layer chromatography (TLC) [3]. Based on research findings, this compound is typically found in medium-polarity fractions (F7-F9) eluted with ethyl acetate or ethyl acetate-methanol mixtures [3].

Analytical Methods for Quantification and Validation

Total Phenolic Content (TPC) Determination: Prepare a Folin-Ciocalteu reagent working solution by diluting the commercial reagent with water (1:10 v/v) [1]. Prepare a gallic acid standard curve with concentrations ranging from 0 to 500 mg/L [1]. To each test tube, add 0.5 mL of appropriately diluted extract, 2.5 mL of Folin-Ciocalteu working solution, and 2.0 mL of sodium carbonate (7.5%, w/v) [1]. Vortex the mixture and incubate in the dark at room temperature for 2 hours [1]. Measure the absorbance at 765 nm using a UV-Vis spectrophotometer against a blank sample [1]. Express the results as grams of gallic acid equivalents (GAE) per 100 g of dry plant material using the standard calibration curve [1].

Antioxidant Activity by DPPH Assay: Prepare a DPPH stock solution (2.4 mg DPPH free radicals in 100 mL methanol) and store in the dark [3]. Prepare dilutions of the extract in methanol at various concentrations (typically 12.5-50 ppm) [3]. Mix 1.0 mL of each dilution with 2.0 mL of DPPH solution and incubate in the dark for 30 minutes [3]. Measure the absorbance at 517 nm against a methanol blank [3]. Calculate the percentage of DPPH scavenging activity using the formula:

% Scavenging = [(A_control - A_sample) / A_control] × 100

Determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) using linear regression analysis of the concentration-response curve [1] [3].

HPLC Analysis for this compound Quantification: Use a high-performance liquid chromatography system equipped with a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) and UV-Vis detector [1]. Prepare the mobile phase consisting of 0.1% formic acid in water (solvent A) and methanol (solvent B) [1]. Use a gradient elution program: 0-5 min (20% B), 5-25 min (20-80% B), 25-35 min (80% B), 35-40 min (80-20% B), and 40-45 min (20% B) for column re-equilibration [1]. Set the flow rate to 1.0 mL/min, injection volume to 20 μL, and column temperature to 25°C [1]. Monitor the eluent at 280 nm for this compound detection [1]. Identify this compound by comparing retention time and UV spectrum with an authentic standard, and quantify using an external standard calibration curve.

Pathway Diagrams and Workflow Visualization

This compound Extraction Workflow

IsovestitolExtraction This compound Extraction and Analysis Workflow Start Plant Material Collection (Robinia pseudoacacia) Preparation Material Preparation (Drying, Grinding <0.5mm) Start->Preparation Extraction Extraction Methods Preparation->Extraction UAE Ultrasound-Assisted Extraction (30 min, 59°C) Extraction->UAE Maceration Maceration (24 hours, room temp) Extraction->Maceration Soxhlet Soxhlet Extraction (8 hours, reflux) Extraction->Soxhlet Fractionation Fractionation (Ethyl acetate partition) UAE->Fractionation Maceration->Fractionation Soxhlet->Fractionation Analysis Analytical Methods Fractionation->Analysis TPC Total Phenolic Content (Folin-Ciocalteu) Analysis->TPC DPPH Antioxidant Activity (DPPH assay) Analysis->DPPH HPLC HPLC Analysis (this compound quantification) Analysis->HPLC Results This compound-Enriched Extract TPC->Results DPPH->Results HPLC->Results

Solvent Optimization Methodology

OptimizationMethodology Solvent Optimization Response Surface Methodology DOE Experimental Design (Central Composite Design) Factors Critical Factors DOE->Factors F1 Ethanol Concentration (33-67%) Factors->F1 F2 Extraction Temperature (33-67°C) Factors->F2 F3 Extraction Time (17-33 min) Factors->F3 F4 Liquid-to-Solid Ratio (10:1 fixed) Factors->F4 Response Response Variables F1->Response F2->Response F3->Response F4->Response R1 Total Phenolic Content Response->R1 R2 Antioxidant Activity (IC50) Response->R2 R3 This compound Yield Response->R3 Model Model Development (Quadratic polynomial) R1->Model R2->Model R3->Model Validation Model Validation (ANOVA, R² values) Model->Validation Optimization Numerical Optimization (Desirability function) Validation->Optimization Results Optimal Conditions (59°C, 60% EtOH, 30 min) Optimization->Results

Conclusion and Applications

The optimized extraction protocols detailed in these application notes provide researchers with reproducible methods for obtaining this compound-enriched extracts from natural sources. The systematic approach to solvent optimization highlights the critical importance of ethanol concentration (60% v/v), extraction temperature (59°C), and processing time (30 minutes for UAE) in maximizing the recovery of this valuable bioactive compound [1]. The incorporation of response surface methodology offers a scientifically rigorous framework for further optimization specific to different raw materials or equipment configurations, while the comprehensive analytical protocols enable accurate quantification and quality control of the resulting extracts.

The pharmaceutical applications of this compound continue to expand, with research suggesting potential in anti-inflammatory formulations, antioxidant therapies, and as natural preservatives [2] [3]. The integration of advanced technologies such as nanoparticle encapsulation may further enhance the bioavailability and stability of this compound in final products [4] [5]. These application notes provide the foundational extraction and analysis methodologies necessary to support ongoing research into the therapeutic potential of this compound and its implementation in drug development pipelines.

References

Improving Isovestitol extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Source and Extraction Methods

Isovestitol is a bioactive compound found in Black Locust (Robinia pseudoacacia) [1]. The flowers are a primary source of this compound, though it has been identified in extracts from the whole plant [2] [1].

The table below summarizes the key extraction techniques and parameters used for bioactive compounds from black locust flowers, which can be directly applied to this compound extraction.

Method Optimal Parameters Key Outcomes for Black Locust Flowers

| Ultrasound-Assisted Extraction (UAE) [2] [3] | Solvent: 60% (v/v) ethanol in water Temperature: 59 °C Time: 30 minutes Liquid-to-solid ratio: 10 mL/g | Total Phenolic Content (TPC): 3.12 g GAE/100 g dry weight Antioxidant Activity (IC₅₀): 120.5 µg/mL Advantages: Higher TPC and better antioxidant activity than maceration, with a much shorter extraction time. | | Maceration [2] [3] | Information on specific parameters for black locust is limited in the provided results. | Total Phenolic Content (TPC): 2.54 g GAE/100 g dry weight Antioxidant Activity (IC₅₀): 150.6 µg/mL | | Soxhlet Extraction [2] [3] | Information on specific parameters for black locust is limited in the provided results. | Total Phenolic Content (TPC): 3.22 g GAE/100 g dry weight Antioxidant Activity (IC₅₀): 204.2 µg/mL Note: Although TPC is high, the antioxidant activity of the extract is lower, and the method is less environmentally friendly. |

Optimized Extraction Workflow

Based on the research, here is a detailed protocol for Ultrasound-Assisted Extraction, which has been optimized for phenolic compounds from black locust flowers [2] [3]. This serves as the best starting point for this compound.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Ultrasound-Assisted Extraction cluster_analysis 3. Post-Extraction & Analysis Start Start Extraction Protocol A1 Dry plant material (Black Locust Flowers) Start->A1 A2 Grind and sieve to particle size < 0.5 mm A1->A2 A3 Determine moisture content (Dry at 105°C to constant weight) A2->A3 B1 Weigh 2 g of dry powder A3->B1 B2 Add 20 mL of 60% (v/v) ethanol (Liquid-to-solid ratio: 10 mL/g) B1->B2 B3 Extract in ultrasonic bath: 59°C for 30 min B2->B3 B4 Cool immediately in chilled water B3->B4 B5 Vacuum filtration to separate extract B4->B5 C1 Concentrate extract (e.g., under vacuum) B5->C1 C2 Analyze for this compound: UHPLC-ESI-MS C1->C2

Materials and Equipment:

  • Plant Material: Dried and ground black locust flowers (particle size < 0.5 mm) [2] [4].
  • Solvent: Ethanol (96%), deionized water [2] [3].
  • Equipment: Ultrasonic cleaning bath (e.g., 40 kHz frequency, 150 W total power), analytical balance, reflux condenser, vacuum filtration setup, laboratory oven [2] [3].

Procedure:

  • Sample Preparation: Dry the plant material at 105°C to determine the moisture content (found to be ~10.6% in one study) [2]. For extraction, use powder that has passed through a 0.5 mm sieve [2] [4].
  • Extraction Setup: Pre-heat the ultrasonic bath. Accurately weigh 2 g of dry powder into a flask. Add 20 mL of 60% (v/v) aqueous ethanol. Fit the flask with a reflux condenser to prevent solvent evaporation [2] [3].
  • Extraction: Place the flask in the ultrasonic bath and extract for 30 minutes at 59°C [2] [3].
  • Post-Extraction: After extraction, immediately cool the flask in chilled water. Separate the liquid extract from the plant residue by vacuum filtration [2].
  • Analysis: The extract can be concentrated and then analyzed. The presence of this compound can be confirmed using advanced analytical techniques like UHPLC-ESI-MS (Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) [4].

Frequently Asked Questions

  • What is the best solvent for extracting this compound? A hydroalcoholic solution, specifically 60% ethanol, has been experimentally determined as optimal for extracting phenolic compounds from black locust flowers [2] [3]. Ethanol is effective at solubilizing a wide range of phenolics and is considered eco-friendly and non-toxic.

  • How can I improve my extraction yield?

    • Use Response Surface Methodology (RSM): Instead of testing one variable at a time, use a statistical model like RSM with a Central Composite Design (CCD) to understand the interactions between factors (like solvent concentration, temperature, and time) and find the global optimum [2] [3].
    • Consider Pre-treatment: The drying method of the plant material affects yield. Freeze-drying has been shown to result in the highest total phenolic content compared to other methods [3].
  • How do I confirm the presence and quantity of this compound in my extract? You will need chromatographic techniques. The most precise method is UHPLC-ESI-MS, which separates the compounds in a mixture and identifies them based on their mass-to-charge ratio. This technique has been successfully used to characterize black locust flower extracts [4].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Extraction Yield Suboptimal solvent composition or temperature. Verify and adhere to the optimized parameters: 60% ethanol at 59°C [2] [3].
Plant particle size is too large. Ensure the plant material is ground to a fine powder (< 0.5 mm) to increase surface area [2].
Inefficient ultrasonic energy transfer. Calibrate the ultrasonic equipment and ensure the water bath level and temperature are consistent.
Inconsistent Results High batch-to-batch variability in natural plant material. Source plant material from a consistent, reputable supplier and document the harvest location and time [5].
Inaccurate control of extraction parameters. Use calibrated temperature probes and timers. Implement standardized protocols.
Degradation of Bioactive Compounds Excessive extraction temperature or time. Avoid exceeding the optimal time and temperature. Cool extracts immediately after processing [2].

References

Optimizing solvent concentration for Isovestitol extraction

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Extraction Protocols

FAQ 1: I am starting a new project to extract isovestitol. Which method should I choose?

The optimal method depends on your goals for efficiency, yield, and compound preservation. The table below compares common techniques, with Ultrasound-Assisted Extraction (UAE) often recommended as a starting point for its balance of high efficiency and short extraction time [1].

Method Total Phenolic Content (gGAE/100g) Antioxidant Activity (IC50 µg/cm³) Key Advantages Key Limitations
Ultrasound-Assisted Extraction (UAE) 3.12 [1] 120.5 [1] Shorter time, lower thermal degradation [1] Requires specialized equipment
Maceration 2.54 [1] 150.6 [1] Simple, low-cost equipment [1] Long extraction time, lower yield [1]
Soxhlet Extraction 3.22 [1] 204.2 [1] High yield [1] High temperature, potential degradation, large solvent use [1]

The following workflow outlines the key stages in the optimization process, from preparation to analysis, with a feedback loop for continuous improvement:

Start Start Optimization Prep Plant Material Preparation (Dry & Grind to <0.5mm) Start->Prep Param Define Key Parameters (Ethanol %, Temperature, Time) Prep->Param Setup Set up UAE Experiment (Liquid-to-solid ratio: 10 cm³/g) Param->Setup Analyze Analyze Extract (TPC, Antioxidant Activity, HPLC) Setup->Analyze Model Model Data (e.g., RSM) Analyze->Model Validate Validate Model Model->Validate Optimal Identify Optimal Conditions Validate->Param Refine Validate->Optimal

FAQ 2: What are the critical factors to optimize for Ultrasound-Assisted Extraction (UAE)?

Central Composite Design (CCD) studies on phenolic compounds identify three primary factors. You should systematically test different levels of these parameters [1].

Factor Impact on Extraction Optimal Range for Phenolics Recommended Starting Point
Ethanol Concentration Affects solubility of target compounds; high water content can co-extract impurities. ~33-67% (v/v) [1] 60% (v/v) [1]
Temperature Increases solubility and diffusion rate; too high may degrade thermolabile compounds. ~33-67°C [1] 59°C [1]
Extraction Time Must be sufficient for compound release; prolonged exposure may not increase yield. ~17-33 min [1] 30 min [1]

FAQ 3: My extract yield is low. How can I troubleshoot this?

  • Problem: Low yield of target compounds.
  • Possible Causes & Solutions:
    • Inadequate Solvent Concentration: The polarity of your solvent may not be optimal for this compound. Systematically test ethanol-water mixtures between 30-70% [1].
    • Inefficient Cell Disruption: The plant matrix may not be fully disrupted. Ensure material is finely ground (e.g., to pass a 0.5 mm sieve) and confirm your ultrasound equipment is functioning correctly [1].
    • Suboptimal Extraction Kinetics: The process may be too short. Increase extraction time within the 17-33 minute range, but avoid excessively long times that can degrade compounds [1].

FAQ 4: My extracts have high levels of polysaccharides or polyphenols. How can I improve purity?

  • Problem: Co-extraction of impurities.
  • Possible Causes & Solutions:
    • Solvent Selectivity: Using a high-water content solvent can increase polysaccharide extraction. Increase the ethanol concentration and consider adding a defatting step with hexane first [1] [2].
    • Precipitation and Washing: After initial extraction, precipitate DNA-free polysaccharides with higher concentrations of salts like sodium chloride and potassium acetate, simultaneously with ice-cold isopropanol [2]. Always wash the final pellet with 70% ethanol to dissolve residual salts [2].

Detailed Experimental Protocol: Ultrasound-Assisted Extraction

This protocol is adapted from a study optimizing phenolic extraction from Robinia pseudoacacia flowers and can serve as a basis for developing your own this compound-specific method [1].

1. Reagents and Materials

  • Plant material (e.g., Sesbania species, known to contain isoflavans)
  • Ethanol (96%, v/v)
  • Distilled water
  • Folin-Ciocalteu reagent (for TPC analysis)
  • Equipment: Ultrasonic cleaning bath (40 kHz frequency is common), analytical balance, hot air oven, sieve (0.5 mm), vacuum filtration system, HPLC system for quantification.

2. Plant Material Preparation

  • Dry the plant flowers or roots at 105°C in a hot air oven to a constant weight to determine moisture content (e.g., ~10.6%) [1].
  • Grind the dried material using an electric grinder and pass it through a 0.5 mm sieve to ensure a consistent particle size [1].

3. Extraction Procedure

  • Step 1: Accurately weigh 2.0 g of the ground plant powder [1].
  • Step 2: Transfer the powder to a 100 mL flask and add 20 mL of an ethanol-water mixture (e.g., 60% v/v ethanol) to maintain a liquid-to-solid ratio of 10 cm³/g [1].
  • Step 3: Place the flask in an ultrasonic bath filled with water. Set the bath temperature to 59°C and extract for 30 minutes [1].
  • Step 4: After extraction, filter the mixture under vacuum.
  • Step 5: Concentrate the filtrate under reduced pressure or via nitrogen evaporation. Reconstitute the dried extract in a known volume of methanol or ethanol for analysis.
  • Step 6: Store the final extract at -20°C until analysis [1].

4. Analysis and Optimization

  • Quantification: Analyze the extract for total phenolic content (TPC) and antioxidant activity (e.g., DPPH assay) as initial indicators. Precisely quantify this compound content using HPLC with authentic standards [1].
  • Optimization: Use a statistical design like Response Surface Methodology (RSM) to model the interaction between factors (ethanol concentration, temperature, time) and your responses (this compound yield, TPC) to find the true global optimum [1].

The following diagram summarizes the performance of different extraction methods based on the study of phenolic compounds, providing a visual comparison to guide your method selection:

Extraction Method Performance Comparison UAE UAE Maceration Maceration Soxhlet Soxhlet

Key Information for Your Project

  • Source Plants: While this compound was identified in Robinia pseudoacacia (Black Locust) [1], the Sesbania genus is another promising source for cytotoxic and anticancer isoflavans and a focus of modern research [3].
  • Analytical Standard: For accurate HPLC quantification, you will need to obtain a pure this compound standard. PubChem lists this compound (CID 591830) as a known compound, which can be sourced from chemical suppliers [4].
  • Advanced Techniques: Computational studies on molecules like this compound use methods such as Density Functional Theory (DFT) to understand structural and electronic properties, which may be relevant for later-stage analysis [5].

References

Preventing degradation of Isovestitol during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What are the key factors that can cause isovestitol degradation during extraction? The stability of this compound, a bioactive isoflavanoid, can be compromised by several factors [1]:

  • High Temperature: Prolonged exposure to high temperatures can lead to thermal decomposition.
  • Prolonged Extraction Time: Longer processing times increase the window for oxidative and thermal degradation.
  • Improper Solvent System: The polarity and chemical nature of the solvent can affect the stability of the extracted compound.
  • Light and Oxygen: Exposure to these elements can catalyze oxidation reactions.

Q2: What extraction techniques are recommended to minimize degradation? Techniques that reduce heat exposure and processing time are generally preferred:

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to enhance extraction efficiency at lower temperatures and for shorter durations, helping to preserve thermolabile compounds [2] [3].
  • Cold Maceration: This conventional method involves soaking plant material at room temperature or below, avoiding thermal stress entirely [3].

Q3: Which solvents are most suitable for extracting this compound? Research on related phenolic compounds suggests that medium-polarity solvents are often effective [1] [3]:

  • Ethanol-Water Mixtures (e.g., 70% v/v): This is a common, effective, and greener solvent system for extracting a wide range of phenolic compounds. It balances solubility with safety and cost [2] [3].
  • Methanol and Acetone: These have been successfully used in the extraction and fractionation of this compound from plant roots, as demonstrated in published isolation procedures [1] [4].

Troubleshooting Guide

This guide helps you diagnose and solve common problems related to this compound degradation.

Problem & Symptoms Potential Root Cause Recommended Solution & Preventive Action

| Low Yield/Recovery • Low extract weight • Low purity by HPLC | Thermal Degradation: Excessive heat during Soxhlet or concentration steps [3]. | Optimize Temperature: Switch to UAE or maceration. For concentration, use rotary evaporation at ≤40°C [2] [3]. | | | Incomplete Extraction: Solvent or method not efficient. | Optimize Solvent: Test 70% ethanol, methanol, or acetone [1] [3]. Use UAE to improve efficiency [2]. | | Compound Degradation • New impurities in HPLC • Loss of expected bioactivity | Oxidative Degradation: Exposure to air/oxygen during extraction [5]. | Use Inert Atmosphere: Perform extraction and concentration under nitrogen or argon blanket. Add antioxidants like BHT (if compatible). | | | Prolonged Processing: Lengthy extraction or work-up time. | Reduce Time: Use UAE to cut extraction time to 20-30 min [2] [3]. Streamline post-extraction steps. | | Irreproducible Results • Variable yield/purity between batches | Uncontrolled Parameters: Inconsistent temperature, time, or solvent ratio. | Standardize Protocol: Use a Design of Experiments (DoE) approach. Strictly control and document all process parameters [2] [3]. |

Detailed Experimental Protocols

Here are standardized methodologies you can adapt for extracting this compound with minimal degradation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) This method is efficient for rapidly obtaining extracts rich in thermolabile compounds [2] [3].

  • Preparation: Dry and grind plant material (e.g., Sesbania grandiflora root) to a fine powder (40-60 mesh).
  • Extraction: Weigh 1g of powder into a flask. Add 20 mL of 70% ethanol (solvent-to-solid ratio of 20:1).
  • Sonication: Place the flask in an ultrasonic bath (40 kHz frequency). Extract for 20-30 minutes at a controlled temperature of 25-30°C.
  • Separation: Filter the extract (e.g., using Whatman No. 1 filter paper). Centrifuge the filtrate at 1680 rpm for 10 minutes.
  • Concentration: Concentrate the supernatant using a rotary evaporator at 40°C under reduced pressure.
  • Storage: Store the dried extract at -20°C until analysis.

Protocol 2: Cold Maceration Extraction A straightforward, no-heat method suitable for bulk extraction [3].

  • Preparation: Prepare plant material as described in Protocol 1.
  • Maceration: Soak 1g of powder in 20 mL of solvent (e.g., 70% ethanol, methanol, or ethyl acetate) in a sealed container.
  • Agitation: Place the container on a shaker or stirrer at room temperature (e.g., 25°C) for a defined period, typically 24-48 hours, protected from light.
  • Separation & Concentration: Follow steps 4-6 from the UAE protocol above.

Experimental Workflow for Extraction Optimization

The following diagram maps the logical decision process for selecting and optimizing an extraction method to protect this compound.

Start Start: Objective to Extract this compound MethodSelect Select Primary Extraction Method Start->MethodSelect UAE Ultrasound-Assisted Extraction (UAE) MethodSelect->UAE Maceration Cold Maceration MethodSelect->Maceration ParamOptimize Optimize Key Parameters UAE->ParamOptimize Maceration->ParamOptimize Solvent Solvent Polarity: Test 70% Ethanol, Methanol, Acetone ParamOptimize->Solvent Temp Temperature Control: < 40°C (UAE) Room Temp (Maceration) ParamOptimize->Temp Time Time Management: 20-30 min (UAE) 24-48 hrs (Maceration) ParamOptimize->Time Analyze Analyze Output Solvent->Analyze Temp->Analyze Time->Analyze HPLC HPLC Analysis for Yield and Purity Analyze->HPLC Success Success: Stable this compound HPLC->Success Meets Spec Troubleshoot Troubleshoot: Refer to Guide HPLC->Troubleshoot Low Yield/Degradation

References

Separating Isovestitol from vestitol and neovestitol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Characteristics and Separation Basis

The separation of these three compounds is challenging due to their structural similarity. The table summarizes the key differences that can be exploited for their separation, particularly using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Compound Name Key Structural Features Reported Natural Source Key Points for Separation
Isovestitol An isoflavan [1] Brazilian Red Propolis [1] Can be distinguished from vestitol and neovestitol by its fragmentation pathway in ESI-MS/MS [1].
Vestitol An isoflavan (stereoisomer of this compound) [1] Brazilian Red Propolis [2] Distinguished from neovestitol by its fragmentation pathway; reported to have higher antioxidant activity than neovestitol in a β-carotene assay [2].
Neovestitol An isoflavonoid [3] [1] Brazilian Red Propolis [3] [2] Has demonstrated anti-inflammatory and antimicrobial activity [3] [2]. Its fragmentation pathway in MS distinguishes it from vestitol and this compound [1].

The following workflow outlines the major steps involved in the separation and analysis process.

G Start Start: Crude Extract (e.g., Brazilian Red Propolis) Step1 1. Initial Fractionation (Liquid-Liquid Extraction) Start->Step1 Ethanol (80%) extraction Step2 2. Chromatographic Purification (Column Chromatography) Step1->Step2 Active fraction (e.g., Chloroform) Step3 3. Analytical Separation & ID (LC-MS/MS Analysis) Step2->Step3 Purified sub-fractions Step4 4. Method Optimization (Chiral HPLC if needed) Step3->Step4 If separation incomplete End End: Isolated & Identified Compounds Step3->End Direct analysis & ID via fragmentation Step4->End Optimized method

Experimental Protocols

Here are detailed methodologies for key steps in the separation and identification process.

Protocol 1: Initial Extraction and Fractionation

This protocol is based on the activity-directed fractionation used to isolate bioactive isoflavonoids from Brazilian red propolis [2].

  • 1. Preparation of Crude Extract: Extract the raw propolis material with 80% (v/v) ethanol.
  • 2. Liquid-Liquid Fractionation:
    • Perform liquid-liquid extraction on the crude ethanolic extract.
    • Use hexane and chloroform as organic solvents in a sequential manner.
    • Research indicates the chloroform fraction often contains the highest concentration of the target isoflavonoids and shows strong antioxidant and antimicrobial activity, guiding the purification process [2].
  • 3. Activity Monitoring: Assess the biological activity (e.g., antioxidant, antimicrobial) of each fraction to guide the purification towards the bioactive compounds.
Protocol 2: LC-MS/MS Analysis for Distinction

This is a critical protocol for definitively distinguishing between the compounds, as they may co-elute in standard HPLC [1].

  • 1. Instrumentation: Use a High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).
  • 2. Ionization Mode: Electrospray Ionization in positive mode (ESI+) has been successfully used for these compounds [1].
  • 3. Data Acquisition:
    • First, run the sample in full scan mode to identify the parent ions.
    • Then, use MS/MS (or product ion scan) mode on the parent ions. The key to separation is that vestitol, this compound, and neovestitol generate distinct fragmentation patterns (pathways) [1].
  • 4. Data Analysis: Identify and differentiate the compounds based on their unique fragment ion spectra, even if they are not fully baseline-separated chromatographically.
Protocol 3: Chiral HPLC Method Development

If the compounds are enantiomers, a dedicated chiral separation method is required.

  • 1. Column Selection: Choose a Chiral Stationary Phase (CSP) with broad applicability. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC series) are a good starting point due to their versatility with multiple mobile phase types [4].
  • 2. Screening Strategy: Develop a screening protocol using different mobile phase conditions on the selected CSP [4]:
    • Reversed Phase: Water/Methanol or Water/Acetonitrile with buffers (e.g., ammonium acetate/formate).
    • Polar Organic Mode: 100% Methanol or Methanol/Acetonitrile mixtures with small amounts of acid/base.
    • Normal Phase: Hexane/Isopropanol mixtures.
  • 3. Optimization: Fine-tune the best screening conditions by adjusting temperature, buffer concentration, and organic modifier ratios to achieve baseline separation [4].

Troubleshooting FAQs

Q1: The compounds are not separating on my standard reverse-phase C18 column. What should I do? A: This is expected due to their structural similarity. Your options are:

  • Develop a Chiral HPLC Method: Follow Protocol 3. The separation likely requires a chiral stationary phase that can discriminate between their stereochemical structures [5] [4].
  • Use LC-MS/MS for Identification: If complete physical separation is not the immediate goal, proceed with Protocol 2. You can identify and quantify them based on their unique mass spectrometric fragmentation patterns, even with chromatographic co-elution [1].

Q2: How can I confirm the identity of each peak in my chromatogram? A: The most reliable way is through tandem mass spectrometry (MS/MS).

  • Compare the fragmentation spectrum (MS2) of your analyte with that of an authentic standard.
  • If standards are unavailable, the literature indicates that these compounds can be distinguished from one another by their characteristic fragmentation pathways in ESI-MS/MS [1].

Q3: My chromatographic peaks are broad or have poor shape. How can I improve this? A: Consider the following adjustments:

  • Mobile Phase pH: Adjusting the pH can significantly impact peak shape for ionizable compounds. For chiral columns like the CHIROBIOTIC series, a pH range of 3-7 is applicable in reversed-phase mode [4].
  • Column Temperature: Increasing the temperature (up to 50°C for some chiral columns) can improve peak efficiency and reduce run times [4].
  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than the mobile phase to avoid on-column focusing issues.

References

Overcoming low solubility of Isovestitol in aqueous media

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Strategies for Enhancing Isovestitol Solubility

Q1: What are the primary challenges with this compound's solubility? this compound is an isoflavonoid, a class of compounds known for their poor solubility in aqueous media [1]. This is a common issue for many flavonoids, whose solubility is heavily influenced by their molecular structure, including:

  • The degree of benzo-γ-pyrone saturation
  • The connection position of ring B
  • The type, number, and position of functional groups (e.g., hydroxyl, methoxy) [1] These structural factors affect the molecule's planarity, crystal packing energy, and ability to form intermolecular interactions with water, ultimately leading to low bioavailability and challenges in formulating effective drug products [2] [1].

Q2: What are the most effective strategies to improve its aqueous solubility? Several advanced formulation strategies can be employed. The table below summarizes the most relevant approaches, their advantages, and disadvantages.

Strategy Mechanism of Action Pros Cons
Co-crystallization [2] Forms a crystalline structure with a co-former via non-covalent bonds, altering physicochemical properties without changing chemical identity. Does not require ionizable groups; can use GRAS-status co-formers; improves stability and solubility; recognized by regulatory bodies [2]. Requires hydrogen bond donors/acceptors; may sometimes reduce solubility; requires screening for optimal co-former [2].
Salt Formation [2] Utilizes an ionizable group to form a salt with a counterion, improving stability and solubility. Can greatly improve aqueous stability; can be carried out during API synthesis [2]. Requires presence of an ionizable group; risk of reduced aqueous solubility; limited counter-ion options [2].
Nanoparticle-based Delivery [3] Encapsulates the compound in nanocarriers to enhance dispersibility and overcome hydrophobicity. Can make hydrophobic compounds dispersible in aqueous media, avoiding poor solubility issues [3]. Requires specialized equipment and expertise; formulation development can be complex [2].
Ionic Liquids (ILs) as Solvents [1] Serves as "green" solvents that can dissolve flavonoids via π–π and hydrogen-bond interactions. Low vapor pressure; high solvent power; designable/tunable properties [1]. High viscosity can restrict application; may require dilution with molecular solvents [1].
Lipid-based Technologies [2] Encapsulates the drug in lipid formulations to increase absorption. Provides controlled release; increases absorption of poorly soluble drugs [2]. Requires specialized storage; can increase product cost; lipid degradation products may be toxic [2].

Q3: Are there any natural sources or analogs that can guide experimentation? Yes. This compound has been isolated from Brazilian red propolis, and its structural analogs, such as vestitol, have demonstrated significant anti-inflammatory and antimicrobial activities in scientific studies [3]. Research on these related compounds can provide valuable insights for your work with this compound. Furthermore, a comprehensive review of isoflavonoids from the Millettia genus of plants confirms that prenylated isoflavonoids and rotenoids are prominent subclasses with explored pharmacological properties [4]. This existing body of knowledge on natural sources and analogs is a valuable starting point for planning extraction and purification protocols.

Experimental Protocol: Co-Crystallization of this compound

Co-crystallization is a highly promising approach. The following workflow outlines the key steps for developing a co-crystal of this compound.

G start Start: Co-crystal Screening s1 1. Co-former Selection (GRAS list: carboxylic acids, amides) start->s1 s2 2. Screening Methods (Slurry Crystallization, Liquid-Assisted Grinding) s1->s2 s3 3. Solid-State Characterization (PXRD, DSC, TGA, FTIR) s2->s3 s4 4. Solubility & Dissolution Testing (Compare vs. pure this compound) s3->s4 s5 5. Stability Assessment (Under accelerated ICH conditions) s4->s5 end End: Optimized Co-crystal Form s5->end

Objective: To form and characterize a co-crystal of this compound that exhibits improved aqueous solubility and stability.

Materials:

  • API: this compound (purified)
  • Co-formers: Select from Generally Recognized as Safe (GRAS) substances, such as succinic acid, citric acid, or nicotinamide [2].
  • Solvents: Analytical grade solvents like methanol, ethanol, acetone, and ethyl acetate [1].

Methodology:

  • Co-former Selection: Based on the molecular structure of this compound, identify co-formers with complementary hydrogen bond donors and acceptors. Computational methods (e.g., molecular modeling) can help predict successful pairing [2].
  • Screening & Preparation:
    • Liquid-Assisted Grinding: Mix this compound and the co-former in a 1:1 molar ratio in a ball mill. Add a tiny volume (5-10 µL) of a solvent like ethanol or acetone. Grind the mixture for 30-60 minutes [2].
    • Slurry Crystallization: Dissolve the this compound-co-former mixture in a minimal amount of a suitable solvent. Stir the slurry continuously for 24-48 hours at a constant temperature to facilitate co-crystal formation [2].
  • Characterization:
    • Powder X-ray Diffraction (PXRD): Analyze the resulting solid. A PXRD pattern distinct from the starting materials confirms the formation of a new crystalline phase [2].
    • Differential Scanning Calorimetry (DSC): Measure the melting point. A new, sharp melting point different from the API and co-former indicates co-crystal formation [2].
    • FTIR Spectroscopy: Use to detect changes in hydrogen bonding patterns, providing evidence of molecular interaction [2].
  • Solubility and Dissolution Testing:
    • Use a shake-flask method or dynamic dissolution apparatus to measure the saturation solubility of the this compound co-crystal in aqueous buffers (e.g., pH 7.4 phosphate buffer) and compare it directly against pure this compound [1].
  • Stability Studies:
    • Subject the co-crystal to accelerated stability conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% ± 5% RH) for a defined period (e.g., 1-3 months). Monitor for any physical or chemical changes using PXRD and HPLC to ensure the co-crystal does not revert to its original form or degrade [2].

Experimental Protocol: Solubility Measurement in Ionic Liquids

For alternative solvents, Ionic Liquids (ILs) present a modern option. The workflow below details how to measure this compound's solubility in ILs and their mixtures.

G start Start: IL Solubility Screening s1 1. Select ILs & Mixtures (e.g., [BMIM] based with [BF4], [Br] anions) start->s1 s2 2. Prepare Solvent Systems (Pure ILs and IL/Molecular Solvent mixtures) s1->s2 s3 3. Equilibrium Solubility Method (Excess solute, agitation, filtration) s2->s3 s4 4. Quantify Saturation (UV-Vis, HPLC analysis of supernatant) s3->s4 s5 5. Data Analysis & Modeling (Calculate mole fraction solubility) s4->s5 end End: Solubility Profile for Process Design s5->end

Objective: To determine the mole fraction solubility of this compound in various pure Ionic Liquids (ILs) and IL/Molecular Solvent mixtures.

Materials:

  • Ionic Liquids: Such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) or tetrafluoroborate ([BMIM][BF4]) [1].
  • Molecular Solvents: HPLC grade methanol, ethanol, or water for creating binary mixtures [1].
  • Equipment: Analytical balance, constant temperature water bath shaker, HPLC system with UV-Vis detector or a UV-Vis spectrophotometer.

Methodology:

  • Sample Preparation: Prepare a series of solvent systems, including pure ILs and binary mixtures of ILs with a molecular solvent (e.g., IL/Methanol).
  • Equilibrium Procedure:
    • Place an excess amount of this compound into a sealed vial containing a known mass of the solvent.
    • Agitate the vial in a constant temperature water bath shaker at your desired temperature (e.g., 313.2 K) for a sufficient time (e.g., 24 hours) to reach solid-liquid equilibrium [1].
  • Sampling and Analysis:
    • After equilibrium is reached, allow the undissolved solid to settle or centrifuge the sample.
    • Carefully withdraw a portion of the saturated supernatant and dilute it appropriately with a compatible solvent like methanol.
    • Analyze the concentration of this compound using a validated HPLC-UV method or by measuring absorbance with a UV-Vis spectrophotometer at a predetermined wavelength [1].
  • Data Calculation:
    • The mole fraction solubility ((x)) is calculated using the formula: (x = \frac{n_{solute}}{n_{solute} + n_{solvent}}) where (n) is the number of moles. The molecular weight of the IL should be used for (n_{solvent}) in pure IL systems [1].

References

Stabilizing Isovestitol in gastrointestinal models

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Principles for GI Stability Testing

A key concept from the literature is the use of standardized, activity-based enzyme preparations rather than relying on weight-based measurements, as this is critical for achieving reproducible and comparable results across studies [1]. The following table outlines the core components of a GI stability assay based on these principles.

Assay Parameter Standardized Recommendation Troubleshooting & Rationale
Simulated Gastric Fluid (SGF) pH ~1.2 with pepsin (activity: 400-3200 U/mg). Use acid-activated porcine pepsin [1]. Low activity? Verify enzyme supplier's unit definition. Inconsistent pH? Ensure rigorous pH control before enzyme addition.
Simulated Intestinal Fluid (SIF) pH ~6.8 with pancreatin. This crude porcine mixture contains trypsin, chymotrypsin, elastase, and exopeptidases [1]. Variable degradation? Source pancreatin based on its USP specification activity rather than weight for lot-to-lot consistency [1].
Test Duration & Sampling Sample until no intact compound is detectable, for a maximum of 24 hours [1]. Unreliable data beyond 24h? Enzyme inactivation and self-digestion occur, making longer time points inconsistent [1].
Analytical Method Use RP-HPLC-UV/MS. Monitor peak area at 214 nm for quantification (half-life calculation) and use MS to identify cleavage sites/metabolites [1].

Formulation Strategies to Enhance Stability

If initial tests confirm that Isovestitol is unstable, the following strategies, informed by general drug delivery research, can be explored. The effectiveness of each method will depend on the specific chemical properties of this compound.

  • Liposome Encapsulation: Both conventional and PEGylated liposomes can protect encapsulated compounds from the harsh GI environment. Research on stigmasterol shows that encapsulation within liposomes can significantly slow its release during simulated digestion [2].
  • Chemical Modification: A common strategy is to engineer the molecular backbone to prevent proteolytic cleavage. This can involve the use of D-amino acids, N-methylated amino acids, or other amide bond mimetics to enhance stability against specific enzymes [1].
  • Cyclization: Backbone cyclization is a natural strategy used by stable peptide scaffolds like cyclotides. Even when grafted with foreign sequences, cyclotides have demonstrated remarkable resistance to gastrointestinal degradation [1].

Experimental Workflow for Stability Assessment

To help visualize the process of setting up and running a GI stability experiment, the following diagram outlines a logical workflow based on the established protocols.

G Start Start: Prepare this compound Sample SGF SGF Incubation (pH 1.2, Pepsin) Start->SGF SIF SIF Incubation (pH 6.8, Pancreatin) SGF->SIF Analyze Analytical Assessment (RP-HPLC-UV/MS) SIF->Analyze Stable Stable in GI Model Analyze->Stable Unstable Unstable in GI Model Analyze->Unstable Formulate Develop Stabilizing Formulation Unstable->Formulate Reassess Re-assess Stability Formulate->Reassess Re-test formulated compound Reassess->Stable

Frequently Asked Questions (FAQs)

Q1: Our this compound is degrading rapidly in SIF. What are the most likely causes and initial steps? The most probable cause is enzymatic degradation by the complex mixture of enzymes in pancreatin (e.g., trypsin, chymotrypsin). Your first step should be to use RP-HPLC-MS to identify the primary cleavage sites or metabolites, which will reveal the specific enzyme families responsible [1]. Furthermore, confirm that your pancreatin was standardized by its enzymatic activity (USP specification) and not just by weight, as this is a common source of variability and irreproducible degradation rates [1].

Q2: Are there any known plant systems that naturally produce stable compounds similar to this compound? Yes, propolis, a resinous bee product, contains a wide array of stable phenolic compounds, including isoflavones and other flavonoids that are related to this compound [3] [4]. Brazilian red propolis, in particular, is known to contain isoflavones and demonstrates significant biological activity, suggesting these compounds can persist in a bioactive form [4]. Studying the natural composition and stability of compounds within propolis could provide valuable clues for stabilizing this compound.

Q3: We are considering encapsulation. What is a key difference between conventional and PEGylated liposomes in terms of GI release? Research on other plant sterols like stigmasterol shows a key difference in release kinetics. While conventional liposomes may offer very low release of the encapsulated compound during digestion (e.g., ~1-2%), PEGylated liposomes typically demonstrate a much higher release rate (e.g., 10-20%) [2]. Therefore, PEGylation does not always mean better retention in the GI model; its effect must be empirically tested for your specific compound.

References

Method development for Isovestitol quantification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer & Technical Guidance
What are the primary natural sources of Isovestitol? This compound is a flavonoid found in the black locust (Robinia pseudoacacia) [1] [2] and certain Sesbania species [3]. For black locust, the flowers are a particularly rich source of flavonoids [2].
Which analytical technique is most suitable for quantification? Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of bioactive compounds in complex plant or biological matrices [4] [5].
What are common sources of low analyte recovery? Low recovery can stem from Nonspecific Binding (NSB) to labware, chemical degradation, inefficient extraction from the plant matrix, or ionization suppression from co-eluting compounds in the mass spectrometer (Matrix Effect) [4].
How can I improve the recovery of this compound? To combat NSB, use low-adsorption polypropylene vials/plates or add anti-adsorptive agents (e.g., 0.1% BSA or 0.01% Tween 80). To improve extraction, ensure your solvent system is optimized for liberating this compound from the plant matrix [4].

Troubleshooting Guide: Low Analytic Recovery

Low and variable recovery is a common challenge in bioanalytical method development, especially for hydrophobic compounds [4]. The following flowchart helps systematically diagnose the issue.

LowRecoveryFlowchart Start Low/Variable Recovery PreExtraction Pre-Extraction Losses Start->PreExtraction DuringExtraction During-Extraction Losses Start->DuringExtraction PostExtraction Post-Extraction Losses Start->PostExtraction MatrixEffect Matrix Effect Start->MatrixEffect NSB Nonspecific Binding (NSB) to labware surfaces PreExtraction->NSB Instability Chemical/Biological Degradation PreExtraction->Instability ExtractionIssue Inefficient Extraction from matrix DuringExtraction->ExtractionIssue Evaporation Analyte Degradation during Evaporation DuringExtraction->Evaporation Reconstitution Reconstitution Issues or NSB PostExtraction->Reconstitution IonSuppression Ion Suppression in MS MatrixEffect->IonSuppression

Solutions Based on Diagnosis:

  • For Nonspecific Binding (NSB): Switch to low-adsorption polypropylene vials and tips. Incorporate anti-adsorptive agents like Bovine Serum Albumin (BSA) or Tween 80 into your sample diluent [4].
  • For Chemical Instability: Ensure samples are processed on ice and stored at appropriate temperatures (often -80°C). Analyze sample stability in the specific matrix over time [4].
  • For Inefficient Extraction: Optimize the extraction solvent (e.g., methanol, ethanol, acetonitrile, or mixtures with water), pH, and extraction time [4].
  • For Matrix Effects: Improve sample cleanup (e.g., solid-phase extraction) and chromatographic separation to shift the analyte's retention time away from phospholipids and other ion-suppressing compounds [4].

Detailed Experimental Protocol for LC-MS/MS Quantification

Based on methodologies from recent literature, here is a detailed protocol for developing and validating a method to quantify this compound [1] [5].

Sample Preparation and Extraction
  • Plant Material: Use dried and finely ground black locust flowers [1].
  • Extraction Solvent: Ethanol-Water Mixture (e.g., 60% v/v ethanol) [1].
  • Extraction Technique: Ultrasound-Assisted Extraction [1].
  • Typical Parameters:
    • Temperature: 60°C [1]
    • Liquid-to-solid ratio: 10 mL/g [1]
    • Time: 30 minutes [1]
  • Post-Extraction: Separate the liquid extract from the solid residue via vacuum filtration [1].
LC-MS/MS Analysis and Method Validation

The following table summarizes the key parameters to define and validate for a robust LC-MS/MS method, drawing from standard bioanalytical practices [4] [5].

Parameter Description & Technical Considerations
Chromatography Column: C18 reversed-phase. Mobile Phase: Water/Acetonitrile or Water/Methanol, both with 0.1% Formic Acid. Use a gradient elution for optimal separation.
Mass Spectrometry Ionization: Electrospray Ionization (ESI), negative ion mode likely suitable. Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound must be determined experimentally.
Validation Parameters Linearity: Calibration curve over expected concentration range (e.g., 1-500 ng/mL). Precision & Accuracy: Intra-day & inter-day (%RSD <15%). Recovery: Assess extraction efficiency. Matrix Effect: Evaluate ion suppression/enhancement. Stability: In autosampler, during freeze-thaw cycles [4] [5].

Recommended Workflow for Method Development

The entire process, from sample to result, can be visualized in the following workflow diagram.

MethodWorkflow Step1 1. Sample Preparation (Grinding, Weighting) Step2 2. Compound Extraction (Ultrasound, Ethanol/Water) Step1->Step2 Step3 3. Extract Filtration/Cleanup Step2->Step3 Step4 4. LC-MS/MS Analysis (Chromatography & MRM) Step3->Step4 Step5 5. Data Processing (Calibration Curve, Quantification) Step4->Step5 Step6 6. Method Validation (Precision, Accuracy, etc.) Step5->Step6

References

Temperature effect on Isovestitol extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

How Temperature Affects Isovestitol Extraction

Temperature significantly influences the extraction efficiency of isoflavonoids like this compound by affecting the solubility of compounds, the diffusion rate of solvents into plant cells, and the stability of the target molecules [1]. Finding the right balance is crucial, as very high temperatures can lead to the thermal degradation of sensitive phenolic compounds.

The following table summarizes the optimal extraction conditions for phenolic compounds from a related plant source, which can serve as a guiding principle for optimizing this compound extraction [1]:

Factor Optimal Condition for Phenolic Compounds
Extraction Technique Ultrasound-Assisted Extraction (UAE)
Solvent 60% (v/v) Ethanol
Temperature 59 °C
Time 30 minutes
Liquid-to-Solid Ratio 10 cm³ g⁻¹

Compared to other methods, UAE at this optimized temperature yielded a high total phenolic content while maintaining strong antioxidant activity, largely because it operates at a moderate temperature that helps prevent compound degradation [1].

Troubleshooting Temperature-Related Issues

Here are some common problems related to temperature and how to address them:

Problem Possible Cause Solution
Low Extraction Yield Temperature too low, insufficient to dissolve compounds. Gradually increase temperature (e.g., from 40°C to 60°C) while monitoring yield.
Compound Degradation Temperature is too high. Reduce temperature, especially for extended extraction times. Shield from light.
Inconsistent Results Poor temperature control during the process. Use equipment with precise temperature control and ensure proper agitation.

Detailed Extraction Protocol

This protocol, adapted from a study on phenolic compounds, provides a practical method you can use and optimize for this compound from your plant material [1].

  • Objective: To efficiently extract this compound from plant material using optimized, moderate-temperature conditions.
  • Principle: Ultrasound-assisted extraction uses cavitation bubbles to rupture plant cell walls, facilitating the release of intracellular compounds into the solvent at a controlled temperature that balances efficiency with compound stability [1].

The workflow for this protocol is summarized in the following diagram:

start Start Extraction Protocol step1 Prepare Plant Material (Dry & Grind to < 0.5mm) start->step1 step2 Weigh Powder (2g) into Flask step1->step2 step3 Add Solvent (20mL of 60% Ethanol) Liquid-to-Solid Ratio: 10 cm³ g⁻¹ step2->step3 step4 Ultrasound-Assisted Extraction Temperature: 59°C, Time: 30 min step3->step4 step5 Cool & Filter Extract step4->step5 step6 Analyze Extract (e.g., HPLC for this compound) step5->step6 end This compound Extract Obtained step6->end

Materials and Methods

  • Plant Material: Dried and ground plant tissue (e.g., Millettia nitida vine stem) [2]. The particle size should pass through a 0.5 mm sieve for better surface contact [1].
  • Solvent: 60% ethanol (v/v) in deionized water. Ethanol is preferred as it is non-toxic and effective for phenolic compounds [1].
  • Equipment: Ultrasonic cleaning bath (40 kHz frequency is used in the study), analytical balance, hot air oven, filter paper, vacuum evaporator, HPLC system for analysis [1].

Procedure

  • Sample Preparation: Determine the moisture content of your plant material by drying a separate sample at 105°C to a constant weight [1].
  • Weighing: Precisely weigh 2.0 grams of the dry powder.
  • Extraction Setup: Transfer the powder into a suitable flask (e.g., 100 ml). Add 20 ml of the 60% ethanol solvent, achieving a liquid-to-solid ratio of 10 cm³ g⁻¹ [1].
  • Ultrasonic Extraction: Place the flask in the ultrasonic bath. Extract for 30 minutes, maintaining the bath temperature at 59 °C [1].
  • Post-Extraction Processing: After extraction, allow the mixture to cool. Separate the liquid extract from the solid residue by filtration.
  • Analysis: The extract can be concentrated under reduced pressure and analyzed using techniques like HPLC to identify and quantify this compound [1] [2].

Key Technical Considerations

  • Solvent Selection: While 60% ethanol is a great starting point for isoflavonoids, you might also explore solvents like methanol or acetone, which have been used to extract other compounds from Millettia species [2].
  • Stability First: Always remember that this compound is a sensitive bioactive compound. The primary goal of temperature control is to maximize yield without compromising its integrity. If you suspect degradation, try a lower temperature like 40-50°C and compare the results.
  • Model for Optimization: The provided optimal conditions (59°C, 60% ethanol, 30 min) were specifically defined for total phenolics from Black Locust flowers using a Central Composite Design [1]. Your ideal conditions for this compound from a different source may vary, so using this as a baseline for your own optimization (e.g., testing a temperature range of 50-70°C) is highly recommended.

References

Vestitol vs. Neovestitol: A Structural and Bioactive Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The term "Isovestitol" is not found in recent scientific literature. The active compounds are (3S)-vestitol (often referred to simply as vestitol) and neovestitol, which are stereoisomers. The table below summarizes their core characteristics.

Feature (3S)-Vestitol Neovestitol
IUPAC Name (3S)-3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol [1] 4-[(3S)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol [2]
Chemical Structure Isoflavan [3] Isoflavan [2]
Primary Source Brazilian Red Propolis (Dalbergia ecastaphyllum) [4] [1] Brazilian Red Propolis (Dalbergia ecastaphyllum) [2] [1]
Key Anti-inflammatory Properties Inhibition of neutrophil migration; reduction of pro-inflammatory cytokines and mediators [4] [5] Inhibition of macrophage activation; modulation of macrophage phenotype; reduction of neutrophil migration [2] [6]

Comparative Anti-Inflammatory Activity and Mechanisms

Both compounds effectively suppress inflammation but through distinct primary cellular targets and mechanisms. The following table compares their documented experimental activities.

Experimental Aspect (3S)-Vestitol Neovestitol
Primary Cell Target Neutrophils [5] Macrophages [2]

| In Vivo Models & Effects | - LPS-induced peritonitis (mouse): Reduced neutrophil migration, leukocyte rolling/adhesion, and levels of CXCL1/KC and CXCL2/MIP-2 chemokines [5].

  • mBSA-induced inflammation: Reduced neutrophil migration [5]. | - LPS-induced peritonitis (mouse): Reduced neutrophil migration, leukocyte rolling/adhesion, and ICAM-1 expression [6].
  • Collagen-Induced Arthritis (mouse): Reduced clinical scores, joint damage, and IL-6 levels [6]. | | In Vitro Effects & Mechanisms | - Macrophages (RAW 264.7): Reduced LPS-induced NO production and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); inhibited NF-κB pathway activation [4].
  • Mouse peritoneal macrophages: Reduced IL-1α, IL-1β, G-CSF, GM-CSF; upregulated Socs3 and Dab2 (NF-κB inhibitors) [4] [3].
  • Isolated neutrophils: Inhibited CXCL2/MIP-2 and LTB4-induced chemotaxis and calcium influx [5]. | - Macrophages (RAW 264.7): Reduced LPS-induced NO production; inhibited NF-κB activation; decreased TIRAP protein levels; induced anti-inflammatory M2c macrophage phenotype [2]. | | Key Signaling Pathways | - Inhibition of NF-κB pathway [4]
  • Suppression of cytokine signaling (via SOCS3) [4] [3] | - Inhibition of NF-κB pathway [2]
  • Modulation of macrophage polarization to M2c phenotype [2] |

Experimental Protocols for Key Assays

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

Protocol for Assessing Effects on Macrophages [2] [4]

This protocol is common for studying both compounds.

  • Cell Culture: Use murine macrophage cell lines (e.g., RAW 264.7) or primary cells like peritoneal macrophages from C57BL/6 mice.
  • Cell Activation & Treatment: Stimulate cells with E. coli Lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL). Co-treat with the test compound ((3S)-vestitol or neovestitol) at various concentrations (typically 0.1-10 µM). Include controls (vehicle-only and LPS-only).
  • Incubation: Incubate for a set period (e.g., 18-48 hours).
  • Analysis of Response:
    • Nitric Oxide (NO): Measure nitrite accumulation in culture supernatant using the Griess reaction [2] [4].
    • Cytokines: Quantify cytokine levels (e.g., IL-1β, IL-6, TNF-α, IL-10) in the supernatant via ELISA or multiplex immunoassays [4] [6].
    • Cell Viability: Perform concurrently using assays like MTT or MTS to ensure effects are not due to cytotoxicity [2] [4].
    • Pathway Analysis: Use western blotting to detect protein levels of pathway components (e.g., IκBα, p65 NF-κB phosphorylation) or PCR to analyze gene expression of inflammatory markers and regulators [2] [4] [3].
Protocol for Assessing Neutrophil Migration In Vivo [6] [5]
  • Animal Model: Use mice (e.g., Swiss, C57BL/6).
  • Pre-treatment: Administer the test compound (e.g., (3S)-vestitol or neovestitol, 1-10 mg/kg) or vehicle control subcutaneously or intraperitoneally.
  • Inflammation Induction: After a set time (e.g., 1 hour), inject an inflammatory stimulus like LPS (e.g., 100 ng - 1 µg) intraperitoneally to induce peritonitis.
  • Leukocyte Harvest and Count:
    • After a few hours (e.g., 4-6 hours), euthanize the animals and lavage the peritoneal cavity with saline containing anticoagulant.
    • Collect the peritoneal exudate fluid.
    • Count total leukocytes and prepare differential counts (e.g., on cytospin slides stained with Giemsa) to determine neutrophil numbers.

Anti-inflammatory Mechanisms Visualization

The diagram below illustrates the core mechanisms of (3S)-vestitol and neovestitol in immune cells.

G LPS LPS Stimulus NFkB_Act NF-κB Pathway Activation LPS->NFkB_Act ProInflammatory Pro-inflammatory Response (NO, IL-1β, IL-6, TNF-α) NFkB_Act->ProInflammatory Vestitol (3S)-Vestitol Vestitol_Mech1 Inhibits NF-κB activation Vestitol->Vestitol_Mech1 Vestitol_Mech2 ↑ Socs3, Dab2 expression (Negative regulators) Vestitol->Vestitol_Mech2 Vestitol_Mech3 Reduces neutrophil chemotaxis Vestitol->Vestitol_Mech3 Vestitol_Mech1->NFkB_Act Inhibits Vestitol_Mech2->NFkB_Act Inhibits Neovestitol Neovestitol Neovestitol_Mech1 Reduces TIRAP level Inhibits NF-κB Neovestitol->Neovestitol_Mech1 Neovestitol_Mech2 Promotes M2c macrophage phenotype (tissue repair) Neovestitol->Neovestitol_Mech2 Neovestitol_Mech1->NFkB_Act Inhibits Neovestitol_Mech2->ProInflammatory Suppresses

Key Takeaways for Researchers

  • Target Cell Specificity: The anti-inflammatory effects of (3S)-vestitol are more pronounced in neutrophils, directly inhibiting their migration. Neovestitol primarily acts on macrophages, reprogramming their activation state [2] [5].
  • Synergistic Potential: As both compounds are present in Brazilian red propolis, their complementary mechanisms (targeting different immune cells and stages of inflammation) suggest a potential for synergistic effects in whole extracts [1].
  • Therapeutic Implications: (3S)-vestitol's strong anti-neutrophil migration effect makes it a candidate for acute inflammation. Neovestitol, with its ability to modulate chronic inflammation and tissue repair, shows promise for conditions like rheumatoid arthritis [4] [6].

References

Isovestitol compared to neovestitol biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Biological Activity Comparison

The table below summarizes the key information for neovestitol and vestitol, which are structurally similar to isovestitol.

Feature Neovestitol Vestitol
IUPAC Name 4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol [1] 3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol [1]
Chemical Classification Isoflavonoid [1] Isoflavonoid [1]
Major Natural Source Brazilian Red Propolis (from Dalbergia ecastaphyllum) [1] [2] Brazilian Red Propolis (from Dalbergia ecastaphyllum) [1] [2]
Key Anti-inflammatory Mechanisms Inhibits LPS-induced neutrophil migration; reduces ICAM-1 expression (NO-dependent); reduces IL-6 levels; drives macrophages to M2c phenotype; inhibits NF-κB activation [3] [4] Inhibits neutrophil migration in vivo; shown to inhibit leukocyte-endothelial cell interactions [5]
Antimicrobial Activity Effective against periodontal pathogens like P. gingivalis and T. forsythia, especially in combination with vestitol [2] Effective against periodontal pathogens, with strong activity in combination with neovestitol [2]
Antioxidant Activity Demonstrated antioxidant properties [6] Demonstrated antioxidant properties; one study showed higher activity against β-carotene consumption than neovestitol [6]
Cytotoxic/Anticancer Activity Part of Brazilian Red Propolis extracts that show cytotoxic profiles against colon cancer cells [7] [5] Part of Brazilian Red Propolis extracts that show cytotoxic profiles against colon cancer cells [7] [5]

| Reported Experimental Models | In vivo: LPS-induced peritonitis in mice; collagen-induced arthritis in mice [4]. In vitro: LPS-activated macrophages (RAW 264.7) [3] | In vivo: Carrageenan-induced migration model in mice [5] |

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies.

Anti-inflammatory Activity Assays
  • LPS-induced Macrophage Activation (for Neovestitol)

    • Cell Line: RAW 264.7 murine macrophage cells [3].
    • Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response [3].
    • Key Readouts:
      • Nitric Oxide (NO): Quantification of nitrite levels in culture supernatants using the Griess reaction [3].
      • Cell Viability: Assessed using MTT or similar assays to ensure effects are not due to cytotoxicity [3].
      • Cytokine/Chemokine Analysis: Levels of TNF-α, IL-6, IL-1β, etc., measured by ELISA or multiplex assays [3] [4].
      • Gene Expression: Analysis of inflammatory pathway genes (e.g., NF-κB, TIRAP) via RT-qPCR or Western blot [3].
    • Typical Concentration Range: 0.15 to 0.22 µM for efficacy without cytotoxicity in RAW 264.7 cells [3].
  • In Vivo Acute Inflammation Model (for Neovestitol)

    • Model: LPS-induced acute peritonitis in mice [4].
    • Dosing: Subcutaneous administration of neovestitol (e.g., 3 and 10 mg/kg) [4].
    • Key Analyses:
      • Neutrophil Migration: Quantification of neutrophils in peritoneal lavage fluid [4].
      • Intravital Microscopy: Assessment of leukocyte rolling and adhesion in the mesenteric microcirculation [4].
      • ICAM-1 Expression: Evaluation in the mesentery tissue [4].
      • Mediator Involvement: Use of specific inhibitors (e.g., aminoguanidine for iNOS) to probe mechanisms [4].
  • In Vivo Chronic Inflammation Model (for Neovestitol)

    • Model: Collagen-Induced Arthritis (CIA) in DBA-1/J mice [4].
    • Dosing: Subcutaneous administration (e.g., 10 mg/kg) over 12 days [4].
    • Key Readouts:
      • Clinical Score: Assessment of paw swelling and inflammation [4].
      • Histological Analysis: Evaluation of joint damage [4].
      • Cytokine Levels: Measurement of IL-6, TNF-α, IL-17, and IFN-γ in joint homogenates [4].
Antimicrobial Activity Assays
  • Biofilm and Planktonic Cell Susceptibility
    • Model: Multi-species subgingival biofilm formed using the Calgary Biofilm Device (CBD) over 7 days [2].
    • Test Agent: Often a specific combination of neovestitol and vestitol (CNV) in a 60/30% ratio [2].
    • Treatment: Mature biofilms are treated with CNV for 24 hours [2].
    • Key Readouts:
      • Metabolic Activity: Measured using assays like 2,3,5-triphenyltetrazolium chloride (TTC) reduction [2].
      • Bacterial Quantification: Profiling of biofilm species using DNA-DNA hybridization (checkerboard assay) [2].
    • Minimum Inhibitory Concentration (MIC): Determined using standard broth microdilution methods [6].

Summary of Key Biological Findings

The following diagram illustrates the primary anti-inflammatory mechanisms of neovestitol identified through current research:

G LPS LPS Stimulus TIRAP Inhibition of TIRAP LPS->TIRAP Neovestitol Neovestitol Neovestitol->TIRAP M2Phenotype Promotion of M2c Macrophage Phenotype Neovestitol->M2Phenotype NO ↑ Nitric Oxide (NO) (iNOS-dependent) Neovestitol->NO NFkB Inhibition of NF-κB Activation TIRAP->NFkB DownstreamEffects Downstream Effects NFkB->DownstreamEffects M2Phenotype->DownstreamEffects NO->DownstreamEffects ICAM1 ↓ ICAM-1 Expression DownstreamEffects->ICAM1 NeutrophilMig ↓ Neutrophil Migration & Adhesion DownstreamEffects->NeutrophilMig IL6 ↓ IL-6 Production DownstreamEffects->IL6 Cytokines ↓ Pro-inflammatory Cytokines DownstreamEffects->Cytokines TissueRepair Tissue Repair DownstreamEffects->TissueRepair

Based on the available data, here is a comparative analysis of the compounds' research standing:

  • Neovestitol's Strong Anti-Inflammatory Profile: The most compelling and well-documented experimental data is for neovestitol's anti-inflammatory activity. Evidence from multiple studies shows it works through several coordinated mechanisms: inhibiting the NF-κB pathway, promoting tissue-repairing M2 macrophages, and acting via a nitric oxide-dependent mechanism to reduce neutrophil migration and adhesion molecule (ICAM-1) expression [3] [4]. Its efficacy in chronic models like collagen-induced arthritis highlights its therapeutic potential [4].

  • Synergistic Antimicrobial Effects: While individual Minimum Inhibitory Concentration (MIC) data exists [6], recent research highlights that neovestitol and vestitol exhibit strong, synergistic antimicrobial activity when combined. This combination (CNV) is highly effective against complex multi-species biofilms relevant to periodontal disease, in some cases outperforming standard antibiotics like amoxicillin [2].

  • Distinct Antioxidant Capacity: Both compounds are established antioxidants, but a direct comparative study indicated that vestitol possessed higher antioxidant activity than neovestitol in a specific assay (inhibition of β-carotene consumption) [6]. This suggests their chemical differences, likely the position of hydroxyl and methoxy groups, meaningfully impact their redox potential.

  • A Note on this compound: The search results indicate that "this compound" is a distinct compound that can be differentiated from neovestitol using mass spectrometry techniques [7] [5]. However, detailed biological data for this compound was not available in the retrieved literature. Future research should aim to include this compound in comparative biological studies to complete the profile of this isoflavonoid family.

References

Isovestitol cytotoxicity comparison with other isoflavonoids

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Isovestitol and Other Isoflavonoids

The table below consolidates available experimental data. Note that differing cell lines and experimental conditions limit direct comparisons.

Compound Name Class Test System / Cell Line Cytotoxic Activity (IC₅₀ or MIC) Key Findings / Proposed Mechanism Citation
This compound Isoflavan Mycobacterium tuberculosis H37Rv MIC = 50 µg/mL Demonstrated antituberculosis activity. Direct cytotoxicity data on human cancer cell lines is limited in the provided results. [1]
5,7-dihydroxy-4′-methoxy-6,8-diprenylisoflavone Prenylated Isoflavone CCRF-CEM leukemia cells & multi-drug resistant subline CEM/ADR5000 IC₅₀ < 20 µM Induced apoptosis mediated by mitochondrial membrane potential alteration and increased ROS production. [2]
7,7″-di-O-methylchamaejasmin Biflavonoid Panel of carcinoma cells (e.g., U87MG.ΔEGFR, MDA-MB231/BCRP) IC₅₀ range: 4.96 µM to 14.44 µM One of the most potent compounds in the study; induced apoptosis via MMP alteration and ROS production. [2]
Genistein Isoflavone NIH 3T3 mouse embryonic fibroblasts IC₅₀ = 41.5 µM Significantly decreased cell proliferation and induced apoptosis and necrosis at higher concentrations. [3]

Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies from the most relevant studies.

  • Study on this compound from Sesbania grandiflora [1]:

    • Extraction & Isolation: Dried root powder was extracted with methanol. The extract was suspended in water and partitioned with ethyl acetate. Compounds were isolated from the ethyl acetate-soluble fraction using repeated column chromatography (silica gel and Sephadex LH-20).
    • Antituberculosis Assay: Activity against Mycobacterium tuberculosis H37Rv was evaluated using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration that prevented a color change from blue to pink.
  • Study on Cytotoxic Isoflavonoids from Ormocarpum kirkii [2]:

    • Cell Lines: Included drug-sensitive leukemia cells (CCRF-CEM), their multi-drug resistant subline (CEM/ADR5000), and a panel of carcinoma cells (e.g., breast adenocarcinoma MDA-MB-231/BCRP, glioblastoma U87MG.ΔEGFR).
    • Cytotoxicity Assay: The resazurin reduction assay was used to determine cell viability after 72 hours of compound exposure. IC₅₀ values were calculated from dose-response curves.
    • Apoptosis Assay: Apoptosis was detected using annexin V/propidium iodide staining followed by flow cytometry. Mechanisms were investigated by measuring mitochondrial membrane potential (MMP) and reactive oxygen species (ROS) production.

Proposed Mechanisms of Cytotoxicity

The cytotoxicity of active isoflavonoids often involves inducing programmed cell death. Based on the studies reviewed, a general pathway can be summarized as follows:

G Isoflavonoid Isoflavonoid Exposure Mitochondria Mitochondrial Dysfunction Isoflavonoid->Mitochondria  Initiates ROS Increased ROS Production Mitochondria->ROS  Causes MMP Loss of Mitochondrial Membrane Potential (MMP) Mitochondria->MMP  Causes Apoptosis Induction of Apoptosis ROS->Apoptosis  Contributes to MMP->Apoptosis  Triggers

This mechanism is supported by the study on isoflavonoids from Ormocarpum kirkii, which found that the cytotoxic compounds 5,7-dihydroxy-4′-methoxy-6,8-diprenylisoflavone and 7,7″-di-O-methylchamaejasmin induced apoptosis in leukemia cells by altering the mitochondrial membrane potential and increasing ROS production [2].

Interpretation and Future Research

  • This compound's Profile: The provided data shows this compound has promising antimicrobial activity but lacks specific cytotoxicity screening against human cancer cell lines in these results. Its activity cannot be directly compared to the other compounds listed.
  • Promising Candidates: The prenylated isoflavone and biflavonoids from Ormocarpum kirkii show strong, specific cytotoxicity against a range of cancer cells, including multi-drug resistant types, and their mechanism of action has been partially elucidated [2].
  • Research Gap: A definitive comparison of cytotoxicity across isoflavonoids requires studies that test multiple compounds side-by-side in the same panel of cell lines and under identical experimental conditions.

References

Documented Occurrence and Analytical Context of Isovestitol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the contexts in which Isovestitol has been identified, along with general analytical techniques mentioned in the literature.

Source Material Analytical Technique(s) Reported Key Context / Finding
Millettia species plants [1] General isolation & pharmacological activity screening Structural diversity of isoflavonoids; 154 compounds reported from nine species.
Brazilian Red Propolis [2] ESI-MS/MS (Positive Mode) This compound distinguished from similar compound Neovestitol by fragmentation pathways.
Black Locust (Robinia pseudoacacia) [3] [4] Ethanol extraction, general characterization Identified as a component of the whole plant ethanol extract.

Extrapolated Workflow from Related Methods

While a complete validated method for this compound is not available, the general workflow for analyzing similar natural products using HPLC-MS can be outlined. The diagram below illustrates a logical flow for method development and validation, integrating common practices in the field.

cluster_1 Sample Preparation & Extraction cluster_2 HPLC-MS Analysis & Quantification cluster_3 Validation Parameters (ICH Guidelines) Start Start: Method Development for this compound by HPLC-MS SamplePrep Sample Preparation Start->SamplePrep Extraction Extraction SamplePrep->Extraction Analysis HPLC-MS Analysis Extraction->Analysis Validation Method Validation Analysis->Validation End Validated Method Validation->End Drying Plant material dried and powdered Solvent Solvent Selection: Ethanol/Water mixtures common Drying->Solvent Technique Extraction Technique: e.g., Ultrasound-Assisted Extraction (UAE) Solvent->Technique Params Optimized Parameters: • Ethanol conc. (~60%) • Temperature (~59°C) • Time (~30 min) Technique->Params Column HPLC Column: Polar C18 column MS MS Detection: ESI-MS/MS (Positive mode) for confirmation Column->MS Quant Quantification: Use of calibration curve with authentic standard MS->Quant Frag Identify via: • Retention time • Mass/Charge (m/z) • Fragmentation pattern MS->Frag Linearity Linearity & Range Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LODLOQ LOD/LOQ Accuracy->LODLOQ Specificity Specificity LODLOQ->Specificity

Sample Preparation and Extraction
  • Plant Material: Start with dried and powdered source material (e.g., plant tissue, propolis) [3] [5].
  • Extraction Technique: Ultrasound-Assisted Extraction (UAE) is a modern, efficient, and optimized method for phenolic compounds [3] [6].
  • Optimized UAE Parameters (based on studies of similar matrices):
    • Solvent: 60% ethanol (v/v) in water [3] [6].
    • Temperature: 59 °C [3] [6].
    • Time: 30 minutes [3] [6].
    • Liquid-to-solid ratio: 10 cm³ g⁻¹ [3] [6].
HPLC-MS Analysis
  • Chromatography: Use of a polar C18 column is common for separating complex natural product mixtures [7].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode is effective for distinguishing isoflavonoids like this compound from its analogs (e.g., Neovestitol) by their unique fragmentation pathways [2].
    • Detection: High-Resolution Tandem Mass Spectrometry (HRMS/MS) allows for precise identification based on mass-to-charge ratio (m/z) and fragmentation patterns [5].
Method Validation

For a method to be considered validated, it must meet standard regulatory criteria (e.g., ICH guidelines). The core parameters you would need to establish are:

  • Linearity and Range: A calibration curve with known concentrations of an this compound standard across the expected concentration range.
  • Precision: Demonstrated by low relative standard deviation (RSD) for repeated injections.
  • Accuracy: Typically shown through recovery studies (e.g., spiking a known amount of standard into a sample).
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be detected and reliably quantified.
  • Specificity: The method must be able to unequivocally identify this compound in the presence of other components, using retention time and MS/MS fragmentation [2].

References

Activity Comparison of Isovestitol and Reference Antimicrobials

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Agent Test Organism Key Metric & Result Experimental Context & Citation
Isovestitol Streptococcus mutans MIC: 78.1 μg/mL [1] Study on anti-inflammatory properties of propolis, noting MIC of isolated compound [1].
Chlorhexidine (standard drug) Streptococcus mutans MIC: 6.25 μg/mL [1] Same study, provided as a reference for clinical drug potency [1].
Neovestitol (related compound) Streptococcus mutans MIC: 78.1 μg/mL [1] Tested alongside this compound in the same propolis study [1].
This compound (in crude extract) Porphyromonas gingivalis Growth Inhibition: ~88% at 0.2 mg/mL [2] [3] Robinia pseudoacacia extract; this compound identified as a constituent. Activity likely from compound mixture [2] [3].
This compound Mycobacterium tuberculosis MIC: 50 μg/mL [4] Isolated from Sesbania grandiflora root [4].

Experimental Methodologies

The data in the table were generated using standardized microbiological techniques:

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial that prevents visible microbial growth [5]. For this compound against S. mutans, this was likely determined using broth microdilution methods. This involves incubating the bacteria in liquid media with serial dilutions of the compound and assessing growth after 24-48 hours [5] [1].
  • Growth Inhibition Assays: For studies showing percentage inhibition, a standard micro-assay procedure is used. Bacteria are incubated with various concentrations of the test extract (e.g., crude Robinia pseudoacacia extract) in microplates. After incubation, optical density is measured to determine growth compared to an untreated control [2] [3].
  • Compound Isolation and Identification: this compound is typically isolated from plant material using organic solvents (e.g., methanol, ethanol). The structure is confirmed through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [4] [6].

Mechanisms of Antimicrobial Action

Research indicates that this compound's antimicrobial effects are achieved through a combination of direct and indirect mechanisms.

G cluster_direct Direct Antimicrobial Actions cluster_indirect Host-Directed Anti-inflammatory Actions This compound This compound Node1 Disruption of Bacterial Cell Membrane This compound->Node1 Node2 Inhibition of Bacterial Efflux Pumps This compound->Node2 Node3 Suppression of Biofilm Formation This compound->Node3 Node4 Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Node4 Node5 Downregulation of NF-κB Signaling Pathway This compound->Node5 Node6 Reduction of Immune Cell Migration This compound->Node6 Outcome1 Reduced Bacterial Viability and Growth Node1->Outcome1 Node2->Outcome1 Node3->Outcome1 Outcome2 Control of Infection & Tissue Damage Node4->Outcome2 Node5->Outcome2 Outcome3 Enhanced Bacterial Clearance and Healing Node6->Outcome3 Outcome2->Outcome3

The diagram above illustrates how this compound combats infections through a dual approach. The direct antimicrobial actions (green nodes) target the bacteria themselves, while the host-directed anti-inflammatory actions (red nodes) help modulate the immune response to control damage and promote healing [1].

  • Direct Actions: While the exact molecular targets are still being elucidated, isoflavonoids like this compound are known to disrupt bacterial cell membranes and inhibit efflux pumps, making bacteria more susceptible to other compounds [1] [6]. A key action against cartogenic bacteria like S. mutans is the suppression of biofilm formation, which is crucial for the bacteria's pathogenicity [1].
  • Indirect (Anti-inflammatory) Actions: A significant body of evidence highlights this compound's potent anti-inflammatory effects. It can reduce the production of key pro-inflammatory signaling molecules (cytokines) such as TNF-α, IL-1β, and IL-6. This is achieved by downregulating central inflammatory pathways like NF-κB, and by reducing the migration of neutrophils and macrophages to the infection site [1].

Key Conclusions for Researchers

  • Potency vs. Standard Drugs: this compound has demonstrable, direct antimicrobial effects, but its MIC values are typically one order of magnitude higher than those of established clinical drugs like chlorhexidine. This indicates lower inherent potency [1].
  • Multifaceted Therapeutic Potential: The combination of direct, albeit moderate, antimicrobial activity with strong immunomodulatory effects makes this compound a compelling candidate for therapeutic development, especially in managing infectious conditions where inflammation is a major driver of pathology, such as periodontal disease [1].
  • Synergistic Applications: Its role may be most promising in adjuvant or synergistic therapies. For instance, its ability to inhibit biofilm formation could potentially enhance the efficacy of co-administered conventional antibiotics [1].

References

Binding affinity of Isovestitol versus formononetin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Isovestitol vs. Formononetin

Feature This compound Formononetin
IUPAC Name/ Synonyms (3R)-Isovesitol [1] 7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one [2] [3]
Chemical Class Isoflavan [1] Methoxylated isoflavone [2] [4]
Molecular Formula Information not available in search results C₁₆H₁₂O₄ [2] [3]
Molecular Weight Information not available in search results 268.26 g/mol [2] [3]
Chemical Structure 3-phenylchroman skeleton (B-ring at C3) [1] Isoflavone backbone (B-ring at C3) [1] [2]
Plant Sources Millettia nitida [1] Astragalus membranaceus, Pueraria montana, Trifolium pratense (Red Clover), Glycyrrhiza glabra [2] [3] [4]
Pharmacological Activities Information not available in search results Neuroprotective, Anticancer (induces apoptosis, cell cycle arrest, anti-angiogenic), Anti-inflammatory, Cardioprotective [2] [3] [4]

| Studied Molecular Targets & Pathways | Information not available in search results | Pathways: PI3K/Akt, MAPK (p38, JNK), JAK/STAT, NF-κB, Nrf2/HO-1 [2] [3] [4] Targets: VEGF, Bcl-2/Bax, Caspases, Cyclins, IL-6, TNF-α [4] | | Reported Binding Affinity Data | No quantitative data found in search results | No direct binding affinity (Kd, Ki, IC50) for specific targets found. Interacts with HSP90AA1 and SRC in silico [5] [6]. | | Pharmacokinetics | Information not available in search results | Low oral bioavailability (~3%); extensive metabolism (hydroxylation, demethylation, conjugation); high plasma protein binding (~94-96%) [7] [5] |

Experimental Insights for Formononetin

While direct binding affinity data is lacking, several experimental studies outline its mechanisms and pharmacokinetics.

  • In Silico Molecular Docking: Network pharmacology and docking studies suggest Formononetin and its metabolites (Sm10, Sm12) have strong binding interactions with the HSP90AA1 receptor, while one metabolite (Sm7) shows strong binding to the SRC receptor, indicating potential for cardiovascular disease treatment [5] [6].
  • In Vitro Cell-Based Assays:
    • Methodology: Cancer cell lines (e.g., prostate, colon, breast) are treated with Formononetin. Effects are measured via Western blot (protein phosphorylation/expression), RT-qPCR (gene expression), flow cytometry (apoptosis, cell cycle) [4].
    • Findings: Treatment leads to downregulation of p-Akt, p-PI3K, Bcl-2, cyclin D1, VEGF; and upregulation of p-p38 MAPK, Bax, caspase-3. This indicates modulation of key signaling pathways rather than direct receptor binding [4].
  • In Vivo Pharmacokinetic Study:
    • Methodology: Rats administered Formononetin; plasma samples analyzed via LC-MS/MS. Permeability assessed via PAMPA (Parallel Artificial Membrane Permeability Assay) [7].
    • Findings: Confirms low bioavailability and extensive metabolism. High PAMPA permeability suggests good passive absorption [7].

Proposed Workflow for Comparative Binding Affinity Analysis

For a head-to-head comparison of this compound and Formononetin binding, the following experimental workflow is recommended.

Start Start: Compound Comparison InSilico In Silico Analysis Start->InSilico ExpDesign Experimental Design InSilico->ExpDesign Assay1 Binding Assays (SPR, ITC) ExpDesign->Assay1 Assay2 Cellular Activity Assays (Reporter Gene, FRET) ExpDesign->Assay2 FuncValidation Functional Validation (Cell Proliferation, Migration) Assay1->FuncValidation Assay2->FuncValidation DataInt Data Integration & Report FuncValidation->DataInt

References

×

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

272.10485899 Da

Monoisotopic Mass

272.10485899 Da

Heavy Atom Count

20

Melting Point

95 - 97 °C

UNII

H281Z02913

Dates

Last modified: 08-10-2024

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